molecular formula C8H5BrN2 B1324276 2-Bromo-1,7-naphthyridine CAS No. 54920-83-1

2-Bromo-1,7-naphthyridine

Cat. No.: B1324276
CAS No.: 54920-83-1
M. Wt: 209.04 g/mol
InChI Key: FVJQNINMQYFIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,7-naphthyridine (CAS 54920-83-1) is an aromatic organic compound with the molecular formula C₈H₅BrN₂ and a molecular weight of 209.04 g/mol . This compound, provided with a minimum purity of 97%, serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science research . The bromine substituent on the naphthyridine core makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . Computational chemistry data suggests this molecule has a topological polar surface area of 25.78 Ų and is predicted to have high gastrointestinal absorption and blood-brain barrier penetration, which can be relevant for pharmaceutical research . As a halogenated naphthyridine, it is part of a class of compounds studied for the development of novel quinolone-based antibacterial agents . Handle with appropriate precautions as the safety data indicates potential hazards (H302, H315, H319, H335) . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or consumer use. It must be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJQNINMQYFIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629085
Record name 2-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54920-83-1
Record name 2-Bromo-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54920-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,7-naphthyridine (CAS: 54920-83-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,7-naphthyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis and functionalization, and explores its relevance in the development of novel therapeutics.

Core Chemical and Physical Data

This compound is a brominated derivative of the 1,7-naphthyridine scaffold. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 54920-83-1[Multiple]
Molecular Formula C₈H₅BrN₂[1][2]
Molecular Weight 209.04 g/mol [2]
Appearance White to off-white solid[3]
Boiling Point 324.9 ± 22.0 °C (Predicted)[3]
Density 1.656 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.58 ± 0.30 (Predicted)[3]
Purity Typically >95% or >97%[4][5]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[3][6]

Spectroscopic and Analytical Data

Spectroscopy Expected Observations
¹H NMR Aromatic protons would exhibit characteristic chemical shifts and coupling patterns consistent with the 1,7-naphthyridine ring system. The proton ortho to the bromine atom is expected to be shifted downfield.
¹³C NMR The spectrum would show eight distinct signals for the carbon atoms of the naphthyridine ring. The carbon atom attached to the bromine would show a characteristic chemical shift.
Mass Spec. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₅BrN₂. The mass spectrum would display a characteristic isotopic pattern for a monobrominated compound.
IR The infrared spectrum would show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic heterocyclic system.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related halo-naphthyridines. One such hypothetical protocol involves the bromination of a 1,7-naphthyridin-2(1H)-one precursor, followed by deoxygenation.

Hypothetical Synthesis of this compound

This protocol is a hypothetical multi-step synthesis.

Step 1: Synthesis of 1,7-Naphthyridin-2(1H)-one

A plausible approach to the 1,7-naphthyridine core is through the cyclization of a substituted pyridine derivative.

  • Reaction: Condensation of a suitable 3-aminopyridine derivative with a three-carbon synthon (e.g., an α,β-unsaturated carbonyl compound) can yield the 1,7-naphthyridine ring system.[8]

  • Procedure:

    • To a solution of the appropriate aminopyridine precursor in a suitable solvent (e.g., ethanol or acetic acid), add the three-carbon cyclization partner.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and isolate the crude product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.

Step 2: Bromination of 1,7-Naphthyridin-2(1H)-one

  • Reaction: The synthesized 1,7-naphthyridin-2(1H)-one can be brominated at the 2-position using a suitable brominating agent.

  • Procedure:

    • Dissolve 1,7-naphthyridin-2(1H)-one in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary.

    • Isolate the crude 2-bromo-1,7-naphthyridin-2(1H)-one by extraction and purify by column chromatography.

Step 3: Deoxygenation to this compound

  • Reaction: The carbonyl group of 2-bromo-1,7-naphthyridin-2(1H)-one can be removed to yield the target compound. A common method for this transformation on related heterocyclic systems is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) followed by a reduction step.

  • Procedure:

    • Treat 2-bromo-1,7-naphthyridin-2(1H)-one with phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine, and heat the mixture.

    • After the reaction is complete, carefully quench the excess POCl₃ with ice water.

    • Neutralize the solution and extract the 2-bromo-2-chloro-1,7-dihydronaphthyridine intermediate.

    • The intermediate can then be reduced to this compound using a suitable reducing agent, such as catalytic hydrogenation or a metal/acid system.

    • Purify the final product by column chromatography.

Applications in Drug Discovery

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of 1,7-naphthyridine have been investigated for their potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents. The bromine atom in this compound is a key feature, providing a reactive site for further molecular elaboration through cross-coupling reactions.

Key Biological Activities of Naphthyridine Scaffolds:
  • Anticancer Activity: Naphthyridine derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For example, derivatives of the related 2,7-naphthyridine have been investigated as MET kinase inhibitors.[2]

  • Antimicrobial Activity: The naphthyridine core is famously present in nalidixic acid, an early quinolone antibiotic. Research continues into new naphthyridine-based antimicrobial agents to combat drug-resistant pathogens.[9]

Synthetic Utility in Drug Discovery Workflow

This compound is a valuable starting material for generating libraries of novel compounds for biological screening. The bromine atom allows for the introduction of diverse substituents using modern synthetic methods.

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling with various boronic acids or esters can be used to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the 2-position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

  • Other Cross-Coupling Reactions: Other reactions such as Sonogashira (alkyne coupling), Heck (alkene coupling), and Stille (organotin coupling) can also be employed to further diversify the 2-position of the naphthyridine core.

Visualizations

Synthetic Workflow for Drug Discovery

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Compound Library cluster_screening Biological Evaluation cluster_end Outcome start This compound suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acids) start->suzuki Pd-catalyzed buchwald Buchwald-Hartwig (Amines) start->buchwald Pd-catalyzed other Other Couplings (Sonogashira, Heck, etc.) start->other Pd-catalyzed library Diverse Library of 2-Substituted 1,7-Naphthyridines suzuki->library buchwald->library other->library screening High-Throughput Screening library->screening hit Hit Identification & Lead Optimization screening->hit G cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., MET) growth_factor->receptor Binds kinase Target Kinase receptor->kinase Activates downstream Downstream Effectors kinase->downstream Phosphorylates response Proliferation, Survival, Angiogenesis downstream->response Leads to inhibitor 1,7-Naphthyridine Derivative inhibitor->kinase Inhibits

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this document summarizes foundational information, including its chemical structure and identifiers. Where experimental data is not available, this guide presents information for structurally related compounds and general principles of reactivity and synthesis applicable to the 1,7-naphthyridine scaffold. This guide is intended to serve as a foundational resource to support further research and development involving this compound.

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine substituent at the 2-position of the 1,7-naphthyridine core is a strategic modification that can significantly influence the molecule's physicochemical properties and biological activity. The bromine atom can serve as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. This guide aims to consolidate the available information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize the available information.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 54920-83-1[2][3]
Molecular Formula C₈H₅BrN₂[4]
Molecular Weight 209.05 g/mol [2]
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C=CN=C2N=C1)Br
InChI Key FVJQNINMQYFIEQ-UHFFFAOYSA-N[4]
Purity ≥97% (Commercially available)[2]

Table 2: Experimental Physical Properties

PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals for the aromatic protons and carbons of the naphthyridine core. The bromine substituent would induce shifts in the signals of the adjacent protons and carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

General Synthetic Approach

The synthesis of this compound would likely involve the construction of the 1,7-naphthyridine core followed by a bromination step, or the use of a pre-brominated precursor in the cyclization reaction. A plausible, though not experimentally verified, synthetic workflow is outlined below.

G General Synthetic Workflow for this compound A Starting Materials (e.g., substituted pyridines) B Cyclization Reaction (e.g., Friedländer Synthesis) A->B Reagents C 1,7-Naphthyridine Core B->C D Bromination C->D Brominating Agent E This compound D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: A generalized workflow for the synthesis of this compound.

Purification

Purification of the crude product would typically be achieved using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Chemical Reactivity

The reactivity of this compound is dictated by the electron-deficient nature of the naphthyridine ring system and the presence of the bromine atom, which is a good leaving group.

Nucleophilic Aromatic Substitution

The C2 position of the 1,7-naphthyridine ring is susceptible to nucleophilic attack. Therefore, this compound is expected to undergo nucleophilic aromatic substitution (SₙAr) reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding substituted 1,7-naphthyridines.[5]

G Potential Nucleophilic Aromatic Substitution of this compound A This compound C SₙAr Reaction A->C B Nucleophile (e.g., R-NH₂) B->C D 2-Substituted-1,7-naphthyridine C->D E HBr C->E

Caption: A diagram illustrating the potential SₙAr reactivity of this compound.

Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives.

Biological Significance and Drug Development

While specific biological activities for this compound have not been reported, the 1,7-naphthyridine scaffold is a component of several biologically active molecules.[1] Derivatives of 1,7-naphthyridine have been investigated for their potential as:

  • Anticancer Agents: Some 1,7-naphthyridine derivatives have shown cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial Agents: The broader class of naphthyridines has a well-established history in the development of antibacterial drugs.[6]

  • Anti-inflammatory Agents: Certain 1,7-naphthyridine derivatives have demonstrated anti-inflammatory properties.[1]

The potential for this compound in drug development lies in its utility as a versatile intermediate for the synthesis of novel 1,7-naphthyridine derivatives with potentially enhanced biological activities.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While there is a notable lack of specific experimental data on its physical and chemical properties in the public domain, this guide provides a summary of the available information and outlines the expected reactivity and synthetic strategies based on the well-established chemistry of related compounds. Further experimental investigation into the properties and reactivity of this compound is warranted to fully realize its potential in the development of novel functional molecules.

References

An In-Depth Technical Guide to 2-Bromo-1,7-naphthyridine: Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to the diverse and significant biological activities exhibited by its derivatives. These compounds have garnered considerable attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The strategic introduction of a bromine atom at the 2-position of the 1,7-naphthyridine core yields 2-Bromo-1,7-naphthyridine, a molecule that, while not extensively studied, holds potential as a key intermediate in the synthesis of novel therapeutic agents. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the molecular structure and weight of this compound. Due to the limited availability of experimental data for this specific compound in the public domain, this guide also draws upon information from closely related 1,7-naphthyridine analogues to discuss potential synthetic routes and biological activities, offering a foundational framework for future research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its identification, handling, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.04 g/mol
IUPAC Name This compound
CAS Number 54920-83-1
Canonical SMILES C1=CC(=NC2=C1C=CN=C2)Br
InChI Key FVJQNINMQYFIEQ-UHFFFAOYSA-N
Purity Typically available at ≥97%

Potential Biological Activities of the 1,7-Naphthyridine Scaffold

Anticancer Activity: Certain 1,7-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer. For instance, some derivatives have been shown to inhibit the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation.

Anti-inflammatory Properties: The anti-inflammatory potential of 1,7-naphthyridines has also been explored. A notable example is a series of 1,7-naphthyridine 1-oxides that have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] Inhibition of p38 MAP kinase is a well-established therapeutic target for a variety of inflammatory conditions, as it leads to a reduction in the production of pro-inflammatory cytokines such as TNFα.[1]

Central Nervous System (CNS) Activity: Derivatives of 1,7-naphthyridine have been investigated for their potential in treating CNS disorders. Specifically, certain carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists. The NK1 receptor is implicated in pain, depression, and inflammation, making its antagonists promising candidates for novel therapeutics.

Antimicrobial Activity: The naphthyridine core is a key feature of several antibacterial agents. While much of the research has focused on the 1,8-naphthyridine isomer (the core of nalidixic acid), derivatives of other isomers, including 2,7-naphthyridines, have also shown antimicrobial properties.[2] A proposed mechanism for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][3]

Visualizing Potential Signaling Pathways

The following diagrams illustrate some of the key signaling pathways that are known to be modulated by certain 1,7-naphthyridine derivatives. These represent potential mechanisms of action for novel compounds derived from this compound.

p38_MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Adapter Adapter Proteins TLR4->Adapter TAK1 TAK1 Adapter->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 TNFa TNF-α Production p38->TNFa + Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->p38 -

Figure 1: Inhibition of the p38 MAPK pathway by 1,7-naphthyridine derivatives.

wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b - BetaCatenin β-catenin GSK3b->BetaCatenin - (degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->Dishevelled ? GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Figure 2: Postulated modulation of the Wnt signaling pathway by 1,7-naphthyridines.

Conclusion

This compound represents a valuable, yet under-explored, building block in the field of medicinal chemistry. While specific experimental data on its synthesis and biological activity are limited, the extensive research on the broader class of 1,7-naphthyridine derivatives provides a strong rationale for its investigation. The known anticancer, anti-inflammatory, and antimicrobial activities of this scaffold highlight the potential for developing novel and potent therapeutic agents. This guide serves as a foundational resource for researchers, providing the essential molecular information and a summary of the potential biological applications that warrant further exploration. The synthetic versatility of this compound, conferred by its bromine substituent, makes it an attractive starting point for the generation of diverse chemical libraries for screening and drug discovery programs.

References

Solubility of 2-Bromo-1,7-naphthyridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,7-naphthyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on established chemical principles. Furthermore, it offers a detailed, robust experimental protocol for the empirical determination of its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective use of this compound in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a naphthyridine core, which is a key scaffold in medicinal chemistry. The strategic placement of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules and potential pharmaceutical agents. An understanding of its solubility in common organic solvents is paramount for its application in chemical synthesis, purification, formulation, and various analytical procedures.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound, a qualitative prediction of its solubility can be made.

  • Structure-Solubility Relationship: this compound possesses a rigid, aromatic naphthyridine core, which is largely nonpolar. The presence of two nitrogen atoms within the ring system introduces some polarity. The bromine substituent further increases the molecular weight and polarizability. Neutral organic compounds of this nature tend to be hydrophobic, exhibiting lower solubility in polar solvents like water and higher solubility in organic solvents.

  • Expected Solubility:

    • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are capable of dissolving a wide array of organic compounds. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be effective.

    • Moderate to High Solubility: Expected in moderately polar solvents like tetrahydrofuran (THF) and ethyl acetate.

    • Lower Solubility: Expected in less polar solvents such as toluene and hexanes, and in polar protic solvents like ethanol and methanol, where the energy required to break the solvent-solvent hydrogen bonds may not be fully compensated by the formation of solute-solvent interactions.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Dichloromethane (DCM)25
Chloroform25
Tetrahydrofuran (THF)25
Ethyl Acetate25
Acetonitrile25
Methanol25
Ethanol25
Toluene25
Hexanes25

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound. This method is considered a gold standard for its reliability.

4.1. Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

4.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

4.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An amount that is clearly in excess of what is expected to dissolve should be used.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a period sufficient to reach equilibrium (typically 24-48 hours is recommended). It is advisable to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 36, and 48 hours) and ensuring the concentration has plateaued.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The dilution factor must be recorded precisely.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

    • A calibration curve must be prepared using standard solutions of this compound of known concentrations.

    • The concentration of the original saturated solution is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Record the temperature at which the solubility was determined.

    • Note any relevant observations, such as the color of the solution or any difficulties in handling the compound.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantification and Calculation A Add excess this compound and a known volume of solvent to a vial B Seal vial and place in a thermostatically controlled shaker (e.g., 25 °C) A->B C Agitate for 24-48 hours to reach equilibrium B->C D Cease agitation and allow solid to settle C->D E Centrifuge to separate phases D->E F Withdraw a known volume of supernatant E->F G Filter supernatant (e.g., 0.22 µm filter) F->G H Dilute sample with a known dilution factor G->H J Analyze diluted sample using HPLC or UV-Vis Spectroscopy H->J I Prepare a calibration curve with standard solutions I->J K Calculate concentration of the saturated solution J->K L Report solubility in mg/mL or mol/L at the specified temperature K->L

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound is scarce, its molecular structure suggests it will be soluble in a range of common organic solvents, particularly polar aprotic ones. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology for their determination. The structured data table and workflow visualization are intended to assist researchers in systematically generating and presenting this critical physicochemical data.

In-Depth Technical Guide to 2-Bromo-1,7-naphthyridine: Spectroscopic and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and a plausible synthetic pathway for 2-bromo-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of consolidated experimental data in publicly accessible literature, this guide synthesizes information from various sources on closely related analogs and presents a reasoned approach to its characterization and synthesis.

Spectroscopic Data Analysis

A comprehensive analysis of this compound relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate its molecular structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.8 - 8.0dJ ≈ 8.5
H-4~8.4 - 8.6dJ ≈ 8.5
H-5~7.6 - 7.8ddJ ≈ 8.5, 4.5
H-6~8.8 - 9.0dJ ≈ 4.5
H-8~9.2 - 9.4s-

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-2~145 - 147
C-3~124 - 126
C-4~138 - 140
C-4a~148 - 150
C-5~122 - 124
C-6~152 - 154
C-8~155 - 157
C-8a~120 - 122
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (C₈H₅BrN₂), the presence of the bromine atom, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

IonCalculated m/z ([M]⁺)Calculated m/z ([M+2]⁺)Relative Abundance
C₈H₅⁷⁹BrN₂207.96-~100%
C₈H₅⁸¹BrN₂-209.96~98%

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the construction of the naphthyridine core followed by a selective bromination. One potential approach is a variation of the Skraup synthesis or a related cyclization reaction.

Protocol:

  • Starting Material Preparation: Begin with a suitably substituted pyridine derivative, such as 3-amino-2-chloropyridine.

  • Cyclization: React the aminopyridine with a three-carbon synthon like acrolein or glycerol under acidic conditions (e.g., sulfuric acid) with an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to form the 1,7-naphthyridine ring system. This would likely yield a precursor such as 2-chloro-1,7-naphthyridine.

  • Bromination: The 2-chloro-1,7-naphthyridine can then be subjected to a nucleophilic substitution reaction to introduce the bromine atom. This can be achieved by heating with a bromide source such as sodium bromide in a suitable solvent.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph. For electrospray ionization (ESI), the sample is introduced as a solution. For electron ionization (EI), the sample is typically introduced after separation by gas chromatography. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Cyclization (Skraup Reaction) cluster_intermediate Intermediate cluster_reaction2 Bromination (Nucleophilic Substitution) cluster_product Final Product 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine Reaction1 H₂SO₄, Oxidizing Agent 3-Amino-2-chloropyridine->Reaction1 Glycerol Glycerol Glycerol->Reaction1 2-Chloro-1,7-naphthyridine 2-Chloro-1,7-naphthyridine Reaction1->2-Chloro-1,7-naphthyridine Reaction2 NaBr, Heat 2-Chloro-1,7-naphthyridine->Reaction2 This compound This compound Reaction2->this compound

Caption: Plausible synthetic pathway for this compound.

Analytical Workflow for Structural Elucidation

Analytical_Workflow Synthesized_Compound Purified this compound NMR_Spectroscopy NMR Spectroscopy Synthesized_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized_Compound->Mass_Spectrometry 1H_NMR ¹H NMR Analysis NMR_Spectroscopy->1H_NMR 13C_NMR ¹³C NMR Analysis NMR_Spectroscopy->13C_NMR MS_Analysis Molecular Ion & Isotope Pattern Analysis Mass_Spectrometry->MS_Analysis Structure_Confirmation Structure Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Synthesis of 2-Bromo-1,7-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 2-Bromo-1,7-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The strategic introduction of a bromine atom at the 2-position of the 1,7-naphthyridine core provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of novel compounds with potential therapeutic and electronic applications.

This guide outlines two principal and plausible synthetic routes, starting from readily accessible precursors. Each route is presented with detailed experimental protocols, a summary of quantitative data in a tabular format, and logical workflow diagrams generated using Graphviz to facilitate a clear understanding of the chemical transformations.

Synthetic Pathways Overview

Two main strategies are presented for the synthesis of this compound:

  • Route A: Sandmeyer Reaction from 2-Amino-1,7-naphthyridine. This classical approach involves the diazotization of an amino group at the 2-position, followed by displacement with a bromide ion, typically using a copper(I) bromide catalyst.

  • Route B: Halogenation of 1,7-Naphthyridin-2(1H)-one. This pathway involves the conversion of the carbonyl group of 1,7-naphthyridin-2(1H)-one (the tautomer of 2-hydroxy-1,7-naphthyridine) into a bromo substituent using a suitable brominating agent.

G cluster_A Route A: Sandmeyer Reaction cluster_B Route B: Halogenation A1 2-Amino-1,7-naphthyridine A2 Diazonium Salt Intermediate A1->A2 NaNO2, HBr A3 This compound A2->A3 CuBr B1 2-Hydroxy-1,7-naphthyridine B2 1,7-Naphthyridin-2(1H)-one B1->B2 Tautomerization B3 This compound B2->B3 POBr3 or PBr3 start Starting Materials start->A1 start->B1

Figure 1: Overview of the two primary synthetic routes to this compound.

Route A: Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a reliable method for the introduction of a bromine atom onto the 1,7-naphthyridine scaffold.[1][2][3] This pathway is contingent on the successful synthesis of the 2-amino-1,7-naphthyridine precursor. While a specific protocol for this precursor is not widely reported, its synthesis can be approached through established methods for the amination of naphthyridines or by constructing the ring system from appropriately substituted pyridine precursors.

G A_start 2-Amino-1,7-naphthyridine A_diazotization Diazotization (NaNO2, HBr, 0-5 °C) A_start->A_diazotization A_sandmeyer Sandmeyer Reaction (CuBr) A_diazotization->A_sandmeyer A_product This compound A_sandmeyer->A_product A_workup Work-up and Purification A_product->A_workup

Figure 2: Workflow for the Sandmeyer reaction pathway.
Experimental Protocol: Catalytic Sandmeyer Bromination

This protocol is adapted from a general method for the catalytic Sandmeyer bromination of arylamines.[4]

Step 1: Diazotization of 2-Amino-1,7-naphthyridine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-1,7-naphthyridine (1.0 eq.) in a solution of 48% hydrobromic acid (HBr) (3.0 eq.).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (0.2 eq.) in 48% HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
2-Amino-1,7-naphthyridineC₈H₇N₃145.16-
Sodium NitriteNaNO₂69.00-
Copper(I) BromideCuBr143.45-
This compoundC₈H₅BrN₂209.0570-85 (Estimated)

Route B: Halogenation of 1,7-Naphthyridin-2(1H)-one

This route offers an alternative pathway that avoids the potentially unstable diazonium salt intermediate. It commences with the synthesis of 2-hydroxy-1,7-naphthyridine, which exists in tautomeric equilibrium with 1,7-naphthyridin-2(1H)-one. The subsequent conversion of the carbonyl group to a bromide is a key step. While phosphorus oxychloride (POCl₃) is commonly used for chlorination, phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are the analogous reagents for bromination.

G B_start 3-Amino-4-pyridinecarboxaldehyde B_cyclization Cyclization with Malonic Acid Derivative B_start->B_cyclization B_intermediate 2-Hydroxy-1,7-naphthyridine B_cyclization->B_intermediate B_bromination Bromination (POBr3 or PBr3) B_intermediate->B_bromination B_product This compound B_bromination->B_product B_workup Work-up and Purification B_product->B_workup

Figure 3: Workflow for the halogenation of 1,7-Naphthyridin-2(1H)-one.
Experimental Protocol

This protocol is based on established procedures for the synthesis of hydroxy-naphthyridines and their subsequent halogenation.[5][6]

Step 1: Synthesis of 2-Hydroxy-1,7-naphthyridine

A plausible synthesis of 2-hydroxy-1,7-naphthyridine involves the condensation of a 3-amino-4-pyridyl derivative with a three-carbon unit. For instance, the reaction of β-(3-amino-4-pyridyl)-acrylic acid, which can be prepared from 3-nitro-4-pyridinecarboxaldehyde and malonic acid followed by reduction, can be cyclized to form 2-hydroxy-1,7-naphthyridine.[5]

Step 2: Bromination of 1,7-Naphthyridin-2(1H)-one

  • In a round-bottom flask, place 1,7-naphthyridin-2(1H)-one (1.0 eq.) and phosphorus oxybromide (POBr₃) (3.0 eq.).

  • Heat the mixture at reflux (typically 110-120 °C) for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and hazardous nature of POBr₃.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate) (3 x 50 mL).

  • Combine the organic extracts, wash with water and then with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: e.g., ethyl acetate/hexane) to yield this compound.

Data Summary
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
1,7-Naphthyridin-2(1H)-oneC₈H₆N₂O146.15-
Phosphorus OxybromidePOBr₃286.69-
This compoundC₈H₅BrN₂209.0560-75 (Estimated)

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The choice of route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity. The Sandmeyer reaction from 2-amino-1,7-naphthyridine offers a direct approach, while the halogenation of 1,7-naphthyridin-2(1H)-one provides a viable alternative. Both methods yield a versatile intermediate that is poised for further elaboration in the development of novel chemical entities for a range of scientific applications. Researchers should carefully consider the safety precautions associated with the reagents used in both pathways.

References

Commercial Suppliers and Technical Guide for 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,7-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, and key synthetic transformations. Furthermore, it explores the biological activities of derivative compounds, providing insights into their mechanisms of action.

Commercial Availability

This compound (CAS No. 54920-83-1) is readily available from several commercial chemical suppliers. The following table summarizes a selection of vendors and their typical offerings. Purity levels are generally reported to be around 97% or higher. For up-to-date pricing and availability, it is recommended to consult the suppliers' websites directly.

SupplierProduct Number/CAS No.PurityNotes
Apollo Scientific 54920-83-197%Available in various quantities (e.g., 100mg, 250mg, 1g).[1]
ChemShuttle 54920-83-1High PurityA key intermediate for pharmaceutical and industrial applications.[2]
Fluorochem F22777397%High-quality chemical for research and development.
VEGPHARM 54920-83-1N/AAvailable upon request.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₈H₅BrN₂PubChem
Molecular Weight 209.05 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 54920-83-1Apollo Scientific[1]
Canonical SMILES C1=CC(=NC2=C1C=CN=C2)BrPubChem
InChI Key YZJHHJRHJMMHRE-UHFFFAOYSA-NPubChem

Synthesis and Reactivity

This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position provides a reactive handle for the introduction of a wide range of substituents.

Synthesis of this compound

Conceptual Experimental Protocol (Adapted):

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-1,7-naphthyridine in aqueous hydrobromic acid (HBr), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature.

  • Bromination: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

  • Work-up: The reaction mixture is warmed to room temperature and then heated to facilitate the decomposition of the diazonium salt and formation of the bromo derivative. The mixture is then neutralized with a base (e.g., NaOH or K₂CO₃) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio).

  • Reaction: Heat the mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Workflow.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).

  • Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine, followed by the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.

Sonogashira Coupling Catalytic Cycles.

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine.[5][6][7][8][9]

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., BINAP or Xantphos).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture with stirring, typically at 80-120 °C. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic phase, concentrate under reduced pressure, and purify the product by column chromatography.

Buchwald_Hartwig_Amination A This compound F Oxidative Addition A->F B Amine (R₂NH) G Amine Coordination & Deprotonation B->G C Pd(0) Catalyst + Ligand C->F D Base (e.g., NaOtBu) D->G E 2-Amino-1,7-naphthyridine F->G H Reductive Elimination G->H H->C Regeneration H->E

Buchwald-Hartwig Amination Catalytic Cycle.

Biological Activities of Naphthyridine Derivatives

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][10][11] While specific data for this compound itself is limited, its derivatives have shown significant potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Naphthyridine derivatives, particularly those structurally related to nalidixic acid, are known for their antibacterial properties.[10][11] The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[12][13] These enzymes are crucial for DNA replication, recombination, and repair in bacteria.

Proposed Mechanism of Action:

Derivatives of 2,7-naphthyridine have shown selective activity against certain bacteria, such as Staphylococcus aureus.[12][13] It is hypothesized that these compounds bind to the complex formed between DNA gyrase/topoisomerase IV and bacterial DNA, stabilizing the cleaved DNA strands and leading to a blockage of DNA replication and ultimately, cell death.

Antimicrobial_Mechanism A Naphthyridine Derivative D Enzyme-DNA Complex A->D Binding B Bacterial DNA Gyrase/ Topoisomerase IV B->D C Bacterial DNA C->D E Inhibition of DNA Re-ligation D->E F DNA Strand Breaks E->F G Inhibition of DNA Replication F->G H Bacterial Cell Death G->H

Proposed Antimicrobial Mechanism of Action.
Anticancer Activity

Various naphthyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[14][15][16] The mechanisms underlying their anticancer activity are diverse and can include the inhibition of topoisomerase II and the induction of apoptosis.

Signaling Pathway for Apoptosis Induction:

Some naphthyridine compounds have been shown to induce apoptosis through the extrinsic pathway.[1] This involves the activation of cell surface death receptors, leading to a caspase signaling cascade.

Anticancer_Apoptosis_Pathway A Naphthyridine Derivative B Cancer Cell A->B C Death Receptors (e.g., Fas, TRAIL-R) B->C D Caspase-8 Activation C->D Initiation E Caspase-3 Activation (Effector Caspase) D->E Activation F Cleavage of Cellular Substrates E->F G Apoptosis F->G

Extrinsic Apoptosis Pathway Induced by Naphthyridine Derivatives.

References

The Biological Versatility of the 2,7-Naphthyridine Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine core, a unique bicyclic heteroaromatic structure, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and potentially neurodegenerative and inflammatory disorders. This technical guide provides a comprehensive overview of the biological activities of 2,7-naphthyridine derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate.

Anticancer Activity: Targeting Key Cellular Processes

2,7-naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical enzymes that regulate cell cycle progression, proliferation, and survival.

Kinase Inhibition: A Primary Mechanism of Action

A significant focus of research into the anticancer properties of 2,7-naphthyridines has been their ability to act as kinase inhibitors. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

MASTL Kinase: Recent studies have identified novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase. MASTL is a key regulator of mitotic progression, and its inhibition can lead to mitotic catastrophe in cancer cells. The inhibition of MASTL by these derivatives represents a targeted approach to selectively eliminate rapidly dividing cancer cells.

Casein Kinase 2 (CK2): The 2,7-naphthyridine scaffold has also been utilized to develop potent and selective inhibitors of Casein Kinase 2 (CK2). CK2 is a pleiotropic serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell survival and proliferation. By inhibiting CK2, these derivatives can disrupt multiple pro-survival signaling pathways within cancer cells.

Other Kinase Targets: The versatility of the 2,7-naphthyridine scaffold allows for its modification to target other kinases implicated in cancer, such as c-Kit and VEGFR-2, which are involved in tumor growth and angiogenesis.

Cytotoxicity Data

The in vitro cytotoxic activity of various 2,7-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Lophocladine BLung TumorLung Cancer-[1]
Lophocladine BBreast CancerBreast Cancer-[1]
Hadranthine BMalignant MelanomaMelanoma3-6[1]
Hadranthine BEpidermoid CarcinomaCarcinoma3-6[1]
Hadranthine BDuctal CarcinomaCarcinoma3-6[1]
Hadranthine BOvary CarcinomaOvarian Cancer3-6[1]
Eupolauridine N-oxideOvarian CancerOvarian Cancer3.5[1]
Eupolauridine N-oxideNon-small-cell Lung CancerLung Cancer1.77[1]
Compound 16HeLaCervical Cancer0.7[2]
Compound 16HL-60Leukemia0.1[2]
Compound 16PC-3Prostate Cancer5.1[2]
Schiff's Base 8iSF-539CNS Cancer0.70 (GI50)

Note: "-" indicates that the qualitative activity was reported without a specific IC50 value in the provided search results. GI50 refers to the concentration for 50% growth inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cultured cells.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of these formazan crystals, which can be dissolved and quantified by measuring their absorbance, is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2,7-naphthyridine derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently pipette or use a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways in Cancer

The anticancer activity of 2,7-naphthyridine derivatives can be attributed to their modulation of key signaling pathways.

MASTL_Signaling_Pathway MASTL Kinase Signaling Pathway cluster_mitosis Mitotic Progression cluster_cancer Cancer-Related Pathways MASTL MASTL (Greatwall Kinase) ENSA_ARPP19 ENSA / ARPP19 MASTL->ENSA_ARPP19 phosphorylates AKT_mTOR AKT/mTOR Pathway MASTL->AKT_mTOR regulates Wnt_BetaCatenin Wnt/β-catenin Pathway MASTL->Wnt_BetaCatenin regulates PP2A_B55 PP2A-B55 ENSA_ARPP19->PP2A_B55 inhibits CDK1_Substrates CDK1 Substrates (Phosphorylated) PP2A_B55->CDK1_Substrates dephosphorylates Mitosis Mitotic Entry & Progression CDK1_Substrates->Mitosis promotes Naphthyridine 2,7-Naphthyridine Derivative Naphthyridine->MASTL inhibits Cell_Proliferation Cancer Cell Proliferation AKT_mTOR->Cell_Proliferation Wnt_BetaCatenin->Cell_Proliferation

MASTL Kinase Signaling Pathway

CK2_Signaling_Pathway CK2 Kinase Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway CK2 CK2 Akt Akt CK2->Akt activates Dvl Dvl CK2->Dvl phosphorylates Beta_Catenin β-catenin CK2->Beta_Catenin stabilizes Naphthyridine 2,7-Naphthyridine Derivative Naphthyridine->CK2 inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->Dvl GSK3b GSK-3β Dvl->GSK3b GSK3b->Beta_Catenin Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription

CK2 Kinase Signaling Pathways

Antimicrobial Activity: A Defense Against Pathogens

Derivatives of the 2,7-naphthyridine scaffold have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. This activity makes them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The antimicrobial effect of some 2,7-naphthyridine derivatives is attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.

Antimicrobial Susceptibility Data

The in vitro antimicrobial activity of 2,7-naphthyridine derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (mg/L)Reference
Compound 10jStaphylococcus aureus8[3][4][5]
Compound 10fStaphylococcus aureus31[3][4][5]
EupolauridineCandida albicans1.56[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Principle: A standardized inoculum of a specific microorganism is exposed to serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the 2,7-naphthyridine derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus).

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow Visualization

Antimicrobial_Workflow Antimicrobial Susceptibility Testing Workflow start Start prep_compound Prepare Serial Dilutions of 2,7-Naphthyridine Derivative in Broth start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Antimicrobial Susceptibility Testing Workflow

Activity in Neurodegenerative and Anti-inflammatory Contexts

While the primary focus of published research on 2,7-naphthyridine derivatives has been on their anticancer and antimicrobial properties, there is emerging evidence suggesting their potential in other therapeutic areas.

Neurodegenerative Diseases

Some naturally occurring 2,7-naphthyridine alkaloids have shown activity relevant to neurodegenerative diseases. For instance, Lophocladine A has been reported to exhibit antagonistic activity at δ-opioid receptors, which are implicated in various neurological processes.[1] However, there is a notable lack of extensive quantitative data, such as IC50 values for key targets like acetylcholinesterase (AChE), BACE1, or glycogen synthase kinase 3 beta (GSK-3β), specifically for the 2,7-naphthyridine scaffold. Further research is warranted to explore the potential of these derivatives in the context of Alzheimer's and Parkinson's diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of 2,7-naphthyridine derivatives is an area of growing interest. Hadranthine B, a tetracyclic alkaloid containing the 2,7-naphthyridine core, was evaluated for its in vitro effects on immune response and inflammation, although it did not show significant potency in the initial studies.[1] As with neurodegenerative diseases, there is a scarcity of quantitative data on the inhibition of key inflammatory mediators like cyclooxygenases (COX) or the production of pro-inflammatory cytokines such as TNF-α and various interleukins by 2,7-naphthyridine derivatives.

Conclusion

The 2,7-naphthyridine scaffold represents a privileged structure in drug discovery, with a demonstrated breadth of biological activities. The anticancer and antimicrobial properties of its derivatives are well-documented, with clear mechanisms of action and a growing body of quantitative data. The potential of these compounds as kinase inhibitors, particularly against targets like MASTL and CK2, highlights their relevance in oncology. Furthermore, their ability to inhibit bacterial DNA gyrase and topoisomerase IV underscores their promise as novel antibiotics.

While the exploration of 2,7-naphthyridine derivatives in neurodegenerative and inflammatory diseases is still in its nascent stages, the initial findings suggest that this scaffold may hold therapeutic potential in these areas as well. Future research should focus on expanding the structure-activity relationship studies, elucidating the mechanisms of action in a broader range of biological contexts, and conducting more extensive in vitro and in vivo evaluations to fully realize the therapeutic promise of this versatile chemical entity. This guide serves as a foundational resource to aid researchers in these endeavors.

References

The Therapeutic Potential of 2-Bromo-1,7-naphthyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide explores the potential therapeutic applications of 2-Bromo-1,7-naphthyridine, a key intermediate that serves as a versatile building block for the synthesis of novel drug candidates. While direct therapeutic data on this specific compound is limited, its strategic functionalization allows for the development of potent and selective agents targeting a range of diseases. This document summarizes the established biological activities of related 1,7-naphthyridine derivatives, provides detailed experimental protocols for their synthesis and evaluation, and visualizes key pathways and workflows to guide further research and development in this promising area.

Introduction to the 1,7-Naphthyridine Scaffold

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system.[1][2] There are six possible isomers of naphthyridine, with the 1,7- and 1,8-isomers being particularly prominent in the development of therapeutic agents.[2][3][4] The 1,7-naphthyridine core is a key pharmacophore found in both natural products and synthetic compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1][3]

The introduction of a bromine atom at the 2-position of the 1,7-naphthyridine ring system creates a highly valuable synthetic intermediate. The bromine atom not only modulates the electronic properties of the scaffold, potentially enhancing binding affinity and metabolic stability, but also serves as a chemical handle for the introduction of various functional groups through cross-coupling reactions.[4] This allows for the systematic exploration of the chemical space around the 1,7-naphthyridine core to optimize potency and selectivity for a given biological target.

Synthetic Strategies and Key Reactions

The synthesis of this compound and its subsequent elaboration into diverse derivatives are crucial steps in the drug discovery process. While various methods exist for the construction of the naphthyridine core, a common approach involves the cyclization of appropriately substituted pyridine precursors.[4] The bromine atom can be introduced either prior to or after the formation of the bicyclic system.

Once this compound is obtained, it serves as a versatile substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

G cluster_synthesis Generalized Synthesis of 2-Substituted-1,7-Naphthyridines cluster_products Diverse 2-Substituted Derivatives start This compound suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base heck Heck Coupling (Alkenes) start->heck Pd Catalyst, Base aryl 2-Aryl-1,7-naphthyridines suzuki->aryl amino 2-Amino-1,7-naphthyridines buchwald->amino alkenyl 2-Alkenyl-1,7-naphthyridines heck->alkenyl

Caption: Synthetic utility of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1,7-naphthyridine.

Potential Therapeutic Applications

By analogy to other structurally related compounds, derivatives of this compound have significant potential in several therapeutic areas.

Anticancer Activity

The 1,7-naphthyridine scaffold is present in several natural products with potent anticancer activity. For instance, the alkaloid Bisleuconothine A has demonstrated antiproliferative effects against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[2][3]

CompoundCancer Cell LinesIC₅₀ (µM)Mechanism of Action
Bisleuconothine A SW480, HCT116, HT29, SW6201.09 - 3.18Wnt Signaling Inhibition

Data sourced from studies on natural 1,7-naphthyridine alkaloids.[2]

Furthermore, the broader class of naphthyridines has been extensively investigated as kinase inhibitors.[5] Given that many kinase inhibitors feature a halogenated heterocyclic core, this compound represents an ideal starting point for the development of novel inhibitors targeting oncogenic kinases.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Gene Target Gene Transcription TCF->Gene Inhibitor Bisleuconothine A (1,7-Naphthyridine) Inhibitor->Dsh

Caption: Inhibition of Wnt signaling by a 1,7-naphthyridine.

Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have shown promise as anti-inflammatory agents. A series of 1,7-naphthyridine 1-oxides were identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] Inhibition of p38 MAP kinase is a key therapeutic strategy for inflammatory diseases, as it blocks the production of pro-inflammatory cytokines like TNFα.[3] The development of this compound derivatives could lead to novel p38 MAP kinase inhibitors with improved pharmacological properties.

Antimicrobial Activity

The naphthyridine scaffold is a cornerstone of antibacterial drug discovery, with the 1,8-naphthyridine derivative nalidixic acid being a classic example.[2][6] The introduction of a bromine atom has been shown to enhance the antibacterial activity of certain heterocyclic compounds.[6][7] Moreover, recent studies on 2,7-naphthyridine derivatives have revealed selective activity against pathogenic bacteria such as Staphylococcus aureus.[8] This suggests that a library of compounds derived from this compound could yield potent and selective antibacterial agents.

Compound ClassTarget OrganismActivity
Brominated 1,8-Naphthyridinones B. subtilisEnhanced antibacterial activity
2,7-Naphthyridine Derivatives S. aureusSelective antimicrobial activity

Data from studies on various bromo-naphthyridine derivatives.[6][8]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of novel compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cancer Cells in 96-well plate B Add Serial Dilutions of Test Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

While this compound itself is not an end-stage therapeutic, it represents a high-potential starting material for the generation of novel drug candidates. The established anticancer, anti-inflammatory, and antimicrobial activities of the broader naphthyridine class provide a strong rationale for the synthesis and screening of libraries derived from this versatile intermediate. Future research should focus on leveraging modern synthetic methodologies, such as high-throughput parallel synthesis and diversity-oriented synthesis, to create a wide range of 2-substituted-1,7-naphthyridine derivatives. Subsequent screening of these compounds against various biological targets, including kinases, inflammatory mediators, and microbial enzymes, is likely to yield promising lead compounds for further preclinical and clinical development.

References

The Chemistry and Biological Activity of 2,7-Naphthyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,7-naphthyridine scaffold, a class of pyridopyridine isomers, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, functionalization, and biological activities of 2,7-naphthyridine derivatives, with a focus on their potential as therapeutic agents.

Core Synthesis Strategies

The synthesis of the 2,7-naphthyridine core can be achieved through several strategic approaches, primarily categorized as the cyclocondensation or intramolecular cyclization of pyridine derivatives.[1][3] Other notable methods include synthesis from acyclic precursors, quinoline derivatives, and the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines.[1][3]

Synthesis from Pyridine Derivatives

A common and versatile method involves the construction of the second pyridine ring onto a pre-existing pyridine moiety. This can be achieved through various cyclization reactions, often involving multi-component reactions or tandem processes. For instance, substituted 2,7-naphthyridin-1(7H)-ones can be conveniently synthesized from simple nicotinamide salts through a tandem process involving a Reissert reaction, intramolecular nucleophilic addition, and subsequent oxidation dehydrogenation.[5]

Directed Lithiation for Functionalization

For the regioselective introduction of substituents onto the 2,7-naphthyridine scaffold, directed lithiation has proven to be a powerful tool.[6] The use of strong, sterically hindered bases like (2,2,6,6-tetramethylpiperidyl)lithium (TMPLi) allows for the smooth lithiation at specific positions, which can then be trapped with various electrophiles to introduce a wide range of functional groups.[6]

Tabulated Synthesis and Yield Data

The following table summarizes the yields of various 2,7-naphthyridine derivatives synthesized through different methods.

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
3,6-dichloro-1,8-dimethoxy-2,7-naphthyridine1,3,6,8-tetrachloro-2,7-naphthyridineStandard methods80[6]
1-butoxy-3,6,8-trichloro-2,7-naphthyridine1,3,6,8-tetrachloro-2,7-naphthyridineStandard methods82[6]
1,8-bis(butylsulfanyl)-3,6-dichloro-2,7-naphthyridine1,3,6,8-tetrachloro-2,7-naphthyridineStandard methods78[6]
4-iodo-3,6-dichloro-1,8-dimethoxy-2,7-naphthyridine3,6-dichloro-1,8-dimethoxy-2,7-naphthyridine1. TMPLi, THF, -40 °C, 0.5 h; 2. Iodolysis67-90[6]
3,6-diethyl-1,8-dimethyl-2,7-naphthyridine3,6-dichloro-1,8-dimethyl-2,7-naphthyridineEthylmagnesium chloride, Fe(acac)3, THF, 25 °C, 2 h69[6]
3,6-bis(2-phenylethyl)-1,8-dimethyl-2,7-naphthyridine3,6-dichloro-1,8-dimethyl-2,7-naphthyridine(2-phenylethyl)magnesium bromide, 25 °C, 30 min83[6]
3,6-diisopropyl-1,8-dimethyl-2,7-naphthyridine3,6-dichloro-1,8-dimethyl-2,7-naphthyridineIsopropylmagnesium chloride-lithium chloride, 25 °C, 30 min41[6]
2-phenyl-2,7-naphthyridin-1(2H)-one derivatives8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-oneSubstituted anilinesHigh yields[5]
Lophocladine A4-chloronicotinic acid and phenylacetonitrile4-step synthesis50 (overall)[5]
2,7-naphthyridone 123-ethoxycarbonyl-2,7-naphthyridin-1-one (11)Allyl bromide, K2CO390[5]

Experimental Protocols

General Procedure for the Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement

To a stirred suspension of the starting 3-chloro-2,7-naphthyridine-4-carbonitrile derivative (10 mmol) and potassium carbonate (2.76 g, 20 mmol) in absolute DMF (50 mL), 2-mercaptoethanol (0.84 mL, 12 mmol) is added. The reaction mixture is stirred at 85–100 °C for 15 hours. After cooling, water (50 mL) is added, and the resulting crystals are filtered off, washed with water, dried, and recrystallized from ethanol.[7]

General Procedure for the Synthesis of 1,3-Diamino-2,7-naphthyridines

A mixture of the corresponding 1-amino-3-chloro-2,7-naphthyridine-4-carbonitrile (1 mmol) and the appropriate amine (5 mL) is refluxed for 1 hour. The reaction mixture is cooled, and water (50 mL) is added. The separated crystals are filtered off, washed with water, dried, and recrystallized from a mixture of ethanol–water (2:1).[8]

Synthesis of 2,7-Dimethyl-4-methoxy-1,8-naphthyridine

To a methanolic solution of 2,7-dimethyl-4-chloro-1,8-naphthyridine (0.193 g, 1.0 mmol), solid KOH (0.056 g, 1.0 mmol) is added and stirred for 4 hours at 80 °C. The solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The organic layer is dried and the solvent is evaporated to dryness to afford the desired product.[2][9]

Biological Activities and Mechanisms of Action

2,7-Naphthyridine derivatives have demonstrated significant potential in oncology and infectious diseases. Their mechanisms of action often involve the inhibition of key enzymes in critical cellular pathways.

Anticancer Activity

Certain 2,7-naphthyridone-based compounds have been identified as potent inhibitors of MET kinase.[10] The MET signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), can drive tumor growth, proliferation, and metastasis.[3][7][11][12] Inhibition of MET kinase by 2,7-naphthyridine derivatives blocks these downstream signaling cascades.

MET_Signaling_Pathway HGF HGF MET_Receptor c-MET Receptor HGF->MET_Receptor Binds PI3K PI3K MET_Receptor->PI3K RAS RAS MET_Receptor->RAS STAT3 STAT3 MET_Receptor->STAT3 Naphthyridine_Inhibitor 2,7-Naphthyridine Inhibitor Naphthyridine_Inhibitor->MET_Receptor Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Motility Akt->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT3->Proliferation

Caption: c-MET Signaling Pathway Inhibition.

Novel 2,7-naphthyridine compounds have been identified as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[12][13][14][15] MASTL is a key regulator of mitotic progression, and its inhibition can selectively kill proliferating cancer cells by inducing mitotic catastrophe.[12][13] The MASTL/Greatwall kinase pathway involves the phosphorylation of ENSA/Arpp19, which in turn inhibits the tumor suppressor phosphatase PP2A-B55.[1][16]

MASTL_Signaling_Pathway MASTL MASTL Kinase ENSA_Arpp19 ENSA/Arpp19 MASTL->ENSA_Arpp19 Phosphorylates Naphthyridine_Inhibitor 2,7-Naphthyridine Inhibitor Naphthyridine_Inhibitor->MASTL PP2A_B55 PP2A-B55 ENSA_Arpp19->PP2A_B55 Inhibits CDK1_Substrates CDK1 Substrates PP2A_B55->CDK1_Substrates Dephosphorylates Mitotic_Progression Mitotic Progression CDK1_Substrates->Mitotic_Progression

Caption: MASTL Kinase Signaling Pathway Inhibition.

Antimicrobial Activity

The antimicrobial action of certain 2,7-naphthyridine derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[17][18] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of this process and ultimately, bacterial cell death.[2][19] The mechanism involves the stabilization of the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands.[2]

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase/ Topoisomerase IV Cleaved_Complex Cleavage Complex (DNA-Gyrase) DNA_Gyrase->Cleaved_Complex Creates transient double-strand break Naphthyridine_Inhibitor 2,7-Naphthyridine Inhibitor Naphthyridine_Inhibitor->Cleaved_Complex Stabilizes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA Cleaved_Complex->Relaxed_DNA Re-ligation DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication

Caption: Mechanism of DNA Gyrase Inhibition.

Quantitative Biological Data

The following tables summarize the in vitro anticancer and antimicrobial activities of selected 2,7-naphthyridine derivatives.

Anticancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
AaptamineH1299, A549Non-small cell lung cancer10.47-15.03 µg/mL[1]
AaptamineHeLaCervical cancer10.47-15.03 µg/mL[1]
AaptamineCEM-SST-lymphoblastic leukemia10.47-15.03 µg/mL[1]
Aaptamine derivative 24Adult T-cell leukemiaLeukemia0.29[1]
Aaptamine derivatives 25-28HL60, K562, MCF-7, KB, HepG2, HT-29Leukemia, Breast, Carcinoma, Hepatocellular, Colon0.03-8.5[1][19]
Naphthyridine derivative 16HeLaCervical Cancer0.71[20]
Naphthyridine derivative 15HeLaCervical Cancer2.3[20]
Naphthyridine derivative 14HeLaCervical Cancer2.6[20]
Pyrazolo-naphthyridine 5jHeLaCervical Cancer6.4[21]
Pyrazolo-naphthyridine 5kMCF-7Breast Cancer2.03[21]
2,7-naphthyridone 13fU-87 MG, HT-29 (in vivo)Glioblastoma, Colon CancerTGI of 114% and 95% at 50 mg/kg[10]
Antimicrobial Activity (MIC Values)
CompoundMicroorganismMIC (mg/L)Reference
2,7-Naphthyridine derivative 10jStaphylococcus aureus8[17][22]
2,7-Naphthyridine derivative 10fStaphylococcus aureus31[17][22]

Experimental Workflows

Kinase Inhibitor Discovery Workflow

The discovery of novel kinase inhibitors, such as those targeting MET and MASTL, typically follows a structured workflow from initial screening to preclinical evaluation.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Cell-based Assays) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo Models) Lead_Opt->Preclinical

Caption: Kinase Inhibitor Discovery Workflow.

High-Throughput Screening for Antimicrobial Compounds

The identification of new antimicrobial agents often begins with a high-throughput screening (HTS) campaign to test large libraries of compounds for their ability to inhibit microbial growth.

Antimicrobial_HTS_Workflow Library_Prep Compound Library Preparation HTS High-Throughput Screening Library_Prep->HTS Assay_Dev Assay Development (e.g., Broth Microdilution) Assay_Dev->HTS Hit_Confirm Hit Confirmation & Potency Testing (MIC) HTS->Hit_Confirm Selectivity Selectivity & Cytotoxicity Assays Hit_Confirm->Selectivity Lead_ID Lead Identification Selectivity->Lead_ID

Caption: Antimicrobial HTS Workflow.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-1,7-naphthyridine with various arylboronic acids. The resulting 2-aryl-1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a range of biological activities, notably as kinase inhibitors in oncology.

Introduction

The 1,7-naphthyridine core is a significant pharmacophore present in numerous biologically active compounds. The functionalization of this heterocyclic system, particularly at the 2-position, through the introduction of diverse aryl and heteroaryl moieties via the Suzuki-Miyaura cross-coupling reaction, is a key strategy in the discovery of novel drug candidates. This palladium-catalyzed carbon-carbon bond-forming reaction is widely utilized in the pharmaceutical industry for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid building blocks.

The Suzuki coupling of this compound can be challenging due to the potential for the nitrogen atoms in the naphthyridine ring to coordinate with and deactivate the palladium catalyst. Therefore, careful selection of the catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity of the desired 2-aryl-1,7-naphthyridine products.

Applications in Drug Discovery: Kinase Inhibition

Derivatives of 2-aryl-1,7-naphthyridine have emerged as potent inhibitors of several protein kinases that are crucial targets in cancer therapy. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

c-Kit and VEGFR-2 Inhibition: Several 2-phenyl-1,7-naphthyridinone derivatives have been identified as potent inhibitors of both c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Aberrant activation of these receptor tyrosine kinases is implicated in the pathogenesis of various cancers. Inhibition of c-Kit is a validated therapeutic strategy for gastrointestinal stromal tumors (GIST), while VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

c-Met Inhibition: The 1,7-naphthyridine scaffold has also been explored for the development of inhibitors of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway plays a critical role in cell motility, invasion, and proliferation, and its dysregulation is associated with the progression and metastasis of numerous human cancers.

The inhibition of these kinase signaling pathways by 2-aryl-1,7-naphthyridine derivatives blocks downstream signaling cascades, ultimately leading to reduced tumor cell proliferation, survival, and angiogenesis.

Experimental Protocols

Note: The following protocols are representative examples based on Suzuki coupling reactions of structurally similar bromo-azaheterocycles. Optimization of these conditions for specific this compound and boronic acid coupling partners is recommended.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol utilizes the commonly available and effective catalyst, Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium carbonate, and Tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to this compound.

  • Stir the reaction mixture vigorously and heat to 80-100 °C under the inert atmosphere.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Suzuki Coupling using a Buchwald Ligand Pre-catalyst

For more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) are highly effective.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (a Buchwald ligand) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate and SPhos.

  • Add toluene and stir for 10 minutes to form the active catalyst complex.

  • To this mixture, add this compound, the arylboronic acid, and potassium phosphate.

  • Add degassed water.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for Suzuki coupling reactions of a similar substrate, 2-Bromo-4-methylpyridine, with various arylboronic acids. These values can serve as a benchmark for the expected reactivity in the case of this compound.

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemperature (°C)Representative Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9088-92
4-Chlorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane10078-85
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11075-85

Disclaimer: The yields presented in this table are for the Suzuki coupling of 2-Bromo-4-methylpyridine and are intended to be illustrative for the analogous reaction with this compound. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Isolated 2-Aryl-1,7-naphthyridine

Caption: General workflow for the Suzuki coupling of this compound.

Signaling Pathway Inhibition

The 2-aryl-1,7-naphthyridine derivatives synthesized via Suzuki coupling can act as potent kinase inhibitors, blocking key signaling pathways involved in cancer progression. The following diagrams illustrate the mechanism of action of these inhibitors on the c-Kit, VEGFR-2, and c-Met signaling pathways.

Kinase_Inhibition_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cKit c-Kit PI3K_Akt PI3K/Akt Pathway cKit->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK cMet c-Met cMet->PI3K_Akt cMet->RAS_MAPK STAT STAT Pathway cMet->STAT inhibitor 2-Aryl-1,7-naphthyridine Derivative inhibitor->cKit inhibitor->VEGFR2 inhibitor->cMet Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis STAT->Proliferation

Caption: Inhibition of c-Kit, VEGFR-2, and c-Met signaling by 2-aryl-1,7-naphthyridine derivatives.

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a powerful tool for the synthesis of substituted alkenes and has seen widespread use in the preparation of complex organic molecules, including pharmaceuticals and natural products. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[2]

Generalized Heck Reaction Conditions for Bromo-Aza-Heterocycles

The successful execution of a Heck reaction is contingent on the careful selection of several key parameters: the palladium catalyst and its associated ligand, the base, the solvent, and the reaction temperature. For electron-deficient heteroaromatic bromides such as 2-Bromo-1,7-naphthyridine, specific conditions are required to achieve high yields and selectivity.

The following table summarizes representative conditions for the Heck reaction of various bromo-aza-heterocycles with alkenes like styrene and acrylates, providing a valuable starting point for the optimization of the reaction with this compound.

EntryBromo-HeterocycleAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
12-BromopyridineStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10085
23-Bromopyridinen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMA12092
35-BromoquinolineEthyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP11078
48-BromoquinolineStyrenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane10095
52-Bromo-1,8-naphthyridineMethyl acrylatePd(OAc)₂ (5)-Et₃N (3)Acetonitrile8075

Experimental Protocols

Below is a generalized experimental protocol for the Heck reaction of a bromo-aza-heterocycle. Note: This is a representative procedure and may require optimization for this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃), if required

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, DMA, NMP, Dioxane)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (if used, typically 1-2 times the catalyst loading) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add the anhydrous solvent, followed by the base (typically 1.5-2.5 equiv.), and finally the alkene (typically 1.1-1.5 equiv.).

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-vinyl-1,7-naphthyridine derivative.

Visualizing the Heck Reaction

To further aid in the understanding of the Heck reaction, the following diagrams illustrate the general experimental workflow and the catalytic cycle.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reactants Weigh Reactants: - this compound - Alkene - Base setup Assemble Reaction under Inert Atmosphere prep_reactants->setup prep_catalyst Prepare Catalyst System: - Pd source - Ligand (if needed) prep_catalyst->setup addition Add Solvent and Reagents setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product Characterize Final Product (NMR, MS, etc.) purification->product Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂Pd(II)(Ar)X oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex [L₂Pd(II)(Ar)(alkene)]⁺X⁻ alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_alkyl_complex L₂Pd(II)-alkyl migratory_insertion->sigma_alkyl_complex beta_hydride_elimination β-Hydride Elimination sigma_alkyl_complex->beta_hydride_elimination product_complex [L₂Pd(II)(H)(product)]⁺X⁻ beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 - HB-X

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of an amino group at the 2-position of this ring system can significantly modulate its physicochemical and biological properties, making 2-amino-1,7-naphthyridine derivatives valuable building blocks in the development of novel therapeutics, particularly kinase inhibitors.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a reliable method for the synthesis of these important compounds from 2-bromo-1,7-naphthyridine.[3]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound. The methodologies are based on established procedures for structurally similar and electronically demanding heteroaryl bromides, such as 2-bromopyridines, and are intended to serve as a comprehensive guide for researchers in academic and industrial laboratories.[4][5][6]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the heteroaryl bromide and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The desired 2-amino-1,7-naphthyridine product is formed through reductive elimination, regenerating the active Pd(0) catalyst.[3]

The selection of the palladium source, ligand, base, and solvent is critical for achieving high reaction efficiency and yield, especially given the electron-deficient nature of the 1,7-naphthyridine ring system.

Data Presentation: A Comparative Overview of Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively documented in a comparative format, the following table summarizes typical conditions and reported yields for the amination of analogous 2-bromopyridines with a range of amines. These conditions provide a strong predictive foundation for the successful amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (estimated)[6]
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1008-1280-95 (estimated)[4]
3n-ButylaminePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene8018~70[5]
4PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1001685-95 (estimated)[7]
5CyclohexylaminePd₂(dba)₃ (1)DavePhos (2)LiHMDSTHF6512~80[7]

Experimental Protocols

The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol).

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-1,7-naphthyridin-2-amine.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube: this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

  • Seal the Schlenk tube with a septum, and remove it from the glovebox.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(morpholino)-1,7-naphthyridine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent amine Add Amine solvent->amine heat Heat to Reaction Temperature (e.g., 100-110 °C) with Stirring amine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Dilute, Filter, and/or Extract quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product product purify->product 2-Amino-1,7-naphthyridine Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd(0)L Pd(0)L Pd(II)Complex Ar-Pd(II)(Br)L Pd(0)L->Pd(II)Complex Oxidative Addition (Ar-Br) AmineCoordination [Ar-Pd(II)(NHR'R'')L]Br Pd(II)Complex->AmineCoordination + Amine (NHR'R'') AmidoComplex Ar-Pd(II)(NR'R'')L AmineCoordination->AmidoComplex - HBr (+ Base) AmidoComplex->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 2-Amino-1,7-naphthyridine from 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,7-naphthyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,7-naphthyridine scaffold is present in a variety of biologically active compounds, and the 2-amino group provides a key functional handle for further molecular elaboration and diversity-oriented synthesis. This application note provides a detailed protocol for the synthesis of 2-amino-1,7-naphthyridine from the readily available precursor, 2-bromo-1,7-naphthyridine. The described method is based on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination reaction, which is a cornerstone of modern carbon-nitrogen bond formation.[1] This reaction offers a significant advantage over harsher classical methods like nucleophilic aromatic substitution, which often require high temperatures and pressures.[1]

The protocol detailed below employs an ammonia surrogate, specifically benzophenone imine, which undergoes palladium-catalyzed coupling with the aryl bromide. The resulting imine is then readily hydrolyzed under acidic conditions to yield the desired primary amine. This two-step approach is a well-established and practical strategy for the synthesis of primary anilines and aminoheterocycles.

Reaction Principle

The synthesis of 2-amino-1,7-naphthyridine from this compound is achieved via a two-step sequence involving a Buchwald-Hartwig amination followed by an acidic hydrolysis.

Step 1: Buchwald-Hartwig Amination

In the first step, this compound is coupled with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle for the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: Benzophenone imine coordinates to the palladium center.

  • Deprotonation: The base deprotonates the coordinated imine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the 2-(diphenylmethyleneamino)-1,7-naphthyridine product and regenerating the Pd(0) catalyst.[1]

Step 2: Hydrolysis

The resulting N-(diphenylmethylene)-1,7-naphthyridin-2-amine is then treated with an aqueous acid to hydrolyze the imine bond, affording the final product, 2-amino-1,7-naphthyridine, and benzophenone as a byproduct.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound with Benzophenone Imine

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with benzophenone imine.[2]

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard Schlenk flask and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), cesium carbonate (1.5 eq), and BINAP (0.03 eq).

  • Add palladium(II) acetate (0.02 eq) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add benzophenone imine (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(diphenylmethyleneamino)-1,7-naphthyridine. This crude product can often be used directly in the next step without further purification.

Protocol 2: Hydrolysis of 2-(Diphenylmethyleneamino)-1,7-naphthyridine

This protocol describes the acidic hydrolysis of the imine intermediate to yield the final product.[2]

Materials:

  • Crude 2-(diphenylmethyleneamino)-1,7-naphthyridine from Protocol 1

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 2-(diphenylmethyleneamino)-1,7-naphthyridine in THF.

  • Add 2M HCl and stir the mixture vigorously at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol or ethyl acetate/hexane gradient) to afford pure 2-amino-1,7-naphthyridine.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of 2-amino-1,7-naphthyridine. The expected yield is based on analogous reactions reported in the literature for similar heterocyclic systems.

ParameterConditionNotes
Buchwald-Hartwig Amination
Palladium PrecatalystPd(OAc)₂ (2 mol%)Other common precatalysts include Pd₂(dba)₃.
LigandBINAP (3 mol%)Other bulky, electron-rich phosphine ligands such as Xantphos or DavePhos can also be effective.
BaseCs₂CO₃ (1.5 eq)Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) can be used as alternatives.
Ammonia SourceBenzophenone imine (1.2 eq)Lithium bis(trimethylsilyl)amide can also serve as an ammonia surrogate.
SolventTolueneAnhydrous, aprotic solvents like dioxane or THF are also suitable.
Temperature110 °C (Reflux)Reaction temperatures typically range from 80-120 °C.
Reaction Time12-24 hoursMonitor by TLC or LC-MS for completion.
Hydrolysis
Reagent2M HClOther mineral acids can also be used.
SolventTHF/WaterA co-solvent system is used to ensure miscibility.
TemperatureRoom TemperatureGentle heating may be applied if the reaction is sluggish.
Reaction Time1-3 hoursMonitor by TLC or LC-MS.
Overall Yield 60-80% (Estimated)Based on similar transformations reported in the literature.[2]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Hydrolysis 2_Bromo This compound Imine_Intermediate 2-(Diphenylmethyleneamino)- 1,7-naphthyridine 2_Bromo->Imine_Intermediate Coupling Reagents1 Benzophenone Imine, Pd(OAc)₂, BINAP, Cs₂CO₃ Reagents1->Imine_Intermediate Solvent1 Toluene, 110 °C Solvent1->Imine_Intermediate Final_Product 2-Amino-1,7-naphthyridine Imine_Intermediate->Final_Product Hydrolysis Reagents2 2M HCl, THF/H₂O Reagents2->Final_Product

Caption: Experimental workflow for the synthesis of 2-amino-1,7-naphthyridine.

Signaling_Pathway Start This compound (Starting Material) Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Acidic Hydrolysis Intermediate->Step2 End 2-Amino-1,7-naphthyridine (Final Product) Step2->End

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and often a copper co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] The 1,7-naphthyridine core is a significant scaffold in medicinal chemistry, and the introduction of an alkynyl moiety at the 2-position via Sonogashira coupling provides a valuable intermediate for the synthesis of diverse and complex derivatives for drug discovery and development.

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Bromo-1,7-naphthyridine with terminal alkynes. Both traditional copper-co-catalyzed and copper-free methodologies are presented to offer flexibility depending on the substrate and desired outcome.

Reaction Scheme

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) 2-Alkynyl-1,7-naphthyridine 2-Alkynyl-1,7-naphthyridine This compound->2-Alkynyl-1,7-naphthyridine Terminal Alkyne Terminal Alkyne (R-C≡C-H) Terminal Alkyne->2-Alkynyl-1,7-naphthyridine Catalyst->2-Alkynyl-1,7-naphthyridine + Co-catalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Et₃N) Solvent Solvent (e.g., DMF, THF) experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 1. Add Reactants & Catalysts to Flask B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Solvent, Base & Alkyne B->C D 4. Heat and Stir C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Dilute E->F G 7. Filter through Celite (if applicable) F->G H 8. Aqueous Wash G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K Pure 2-Alkynyl-1,7-naphthyridine J->K

References

Application Notes and Protocols for the Functionalization of the 2-Position of the 1,7-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 1,7-naphthyridine core at the 2-position. The 1,7-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, and its functionalization is a key step in the development of novel therapeutics. These protocols focus on common and effective methods for introducing diversity at this specific position, including palladium-catalyzed cross-coupling reactions.

Introduction

The 1,7-naphthyridine ring system is a privileged heterocyclic motif in medicinal chemistry. Derivatives of this core have shown potent inhibitory activity against various biological targets, including phosphodiesterase type 4 (PDE4) and phosphatidylinositol-5-phosphate 4-kinase 2A (PIP4K2A).[1][2] Functionalization at the 2-position is often crucial for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This document outlines reliable methods for the synthesis of key intermediates and their subsequent elaboration using modern synthetic techniques.

A common and effective strategy for the functionalization of the 2-position of the 1,7-naphthyridine core begins with the synthesis of a 1,7-naphthyridin-2(1H)-one intermediate. This intermediate can then be converted to a 2-halo-1,7-naphthyridine, which serves as a versatile substrate for a variety of cross-coupling reactions.

G cluster_0 Synthesis of Key Intermediate cluster_1 Functionalization at 2-Position Start 3-Aminopyridine-4-carbaldehyde Step1 Condensation with active methylene compound Start->Step1 1. Intermediate1 1,7-Naphthyridin-2(1H)-one Step1->Intermediate1 2. Step2 Halogenation (e.g., POCl3) Intermediate1->Step2 3. Intermediate2 2-Chloro-1,7-naphthyridine Step2->Intermediate2 4. Suzuki Suzuki Coupling Intermediate2->Suzuki Arylboronic acid/ester Buchwald Buchwald-Hartwig Amination Intermediate2->Buchwald Primary/Secondary Amine Product_Aryl 2-Aryl-1,7-naphthyridine Suzuki->Product_Aryl Product_Amino 2-Amino-1,7-naphthyridine Buchwald->Product_Amino

Workflow for the functionalization of the 1,7-naphthyridine core at the 2-position.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-1,7-naphthyridine (1,7-Naphthyridin-2(1H)-one)

This protocol is adapted from a classical synthesis of 1,7-naphthyridine derivatives.[3]

Materials:

  • 3-Nitro-4-pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of β-(3-Nitro-4-pyridyl)acrylic acid: A mixture of 3-nitro-4-pyridinecarboxaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is acidified with HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried.

  • Reduction to β-(3-Amino-4-pyridyl)acrylic acid: The β-(3-nitro-4-pyridyl)acrylic acid is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated.

  • Cyclization to 2-Hydroxy-1,7-naphthyridine: The crude β-(3-amino-4-pyridyl)acrylic acid is heated in a suitable high-boiling solvent (e.g., Dowtherm A) to effect cyclization. Upon cooling, the product precipitates and is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to afford 2-hydroxy-1,7-naphthyridine.

Protocol 2: Synthesis of 2-Chloro-1,7-naphthyridine

This protocol describes the conversion of a hydroxynaphthyridine to the corresponding chloronaphthyridine, a key intermediate for cross-coupling reactions. This is a general procedure adapted from the synthesis of related chloro-substituted naphthyridines.[4]

Materials:

  • 2-Hydroxy-1,7-naphthyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or another suitable solvent

  • Ice

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or ethyl acetate (EtOAc)

Procedure:

  • A mixture of 2-hydroxy-1,7-naphthyridine and phosphorus oxychloride is heated at reflux for several hours. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice water.

  • The aqueous solution is neutralized with a saturated solution of NaHCO₃ or Na₂CO₃ until the pH is approximately 7-8.

  • The aqueous layer is extracted with DCM or EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-chloro-1,7-naphthyridine.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the arylation of the 2-position of the 1,7-naphthyridine core using a Suzuki-Miyaura cross-coupling reaction.[1][5]

Materials:

  • 2-Chloro-1,7-naphthyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃))

  • A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-1,7-naphthyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 4-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., EtOAc) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1,7-naphthyridine.

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O901678
33-Fluorophenylboronic acidPdCl₂(dppf) (4)-Cs₂CO₃ (2.5)1,4-Dioxane100892
4Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene1101881

Note: The reaction conditions provided in the table are representative and may require optimization for specific substrates.

Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the 2-position of the 1,7-naphthyridine core.[6][7][8]

Materials:

  • 2-Chloro-1,7-naphthyridine

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos)

  • A suitable base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-chloro-1,7-naphthyridine (1.0 equiv), the amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃; 1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.0 equiv) to an oven-dried reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture at 90-120 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-1,7-naphthyridine.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene1001890
2AnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)1,4-Dioxane1101288
3BenzylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Toluene1001685
4PiperidinePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2)1,4-Dioxane1102082

Note: The reaction conditions provided in the table are representative and may require optimization for specific substrates.

Application in Signaling Pathways

1,7-Naphthyridine derivatives have emerged as potent inhibitors of key enzymes in cellular signaling pathways, making them attractive candidates for drug development.

PIP4K2A Inhibition

Phosphatidylinositol-5-phosphate 4-kinase 2A (PIP4K2A) is a lipid kinase that plays a role in the PI3K/AKT signaling pathway.[9][10] This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. PIP4K2A catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[11] Inhibition of PIP4K2A can lead to an accumulation of PI5P, which has been shown to induce apoptosis in cancer cells, particularly in those with p53 mutations.[9][12]

PIP4K2A_Pathway PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Apoptosis Apoptosis PI5P->Apoptosis PI45P2 PI(4,5)P₂ PIP4K2A->PI45P2 PI3K PI3K PI45P2->PI3K PIP3 PI(3,4,5)P₃ PI3K->PIP3 AKT AKT PIP3->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Naphthyridine 1,7-Naphthyridine Inhibitor Naphthyridine->PIP4K2A

Simplified PIP4K2A signaling pathway and the point of intervention by 1,7-naphthyridine inhibitors.

PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels in inflammatory cells can suppress their activity, leading to an anti-inflammatory effect. PDE4 inhibitors, by preventing the breakdown of cAMP, increase its intracellular concentration, thereby reducing inflammation. 1,7-Naphthyridine derivatives have been developed as potent and selective PDE4 inhibitors for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[13]

PDE4_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Inflammation Inflammatory Response PKA->Inflammation Naphthyridine 1,7-Naphthyridine Inhibitor Naphthyridine->PDE4

Mechanism of action of 1,7-naphthyridine-based PDE4 inhibitors in reducing inflammation.

References

Application Notes and Protocols for the Stille Coupling of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed experimental procedure for the Stille coupling of 2-Bromo-1,7-naphthyridine with various organostannanes. The 1,7-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, and the functionalization at the 2-position via Stille coupling offers a convergent and efficient route to novel derivatives for drug discovery and development. This document outlines the reaction mechanism, provides representative experimental protocols, and presents key reaction data in a clear, tabular format.

Introduction

The palladium-catalyzed Stille coupling reaction joins an organostannane with an organic halide or pseudohalide.[1] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their tolerance of a wide variety of functional groups, which often obviates the need for protecting groups.[3] However, it is important to note the high toxicity of organotin compounds, which necessitates careful handling and appropriate disposal methods.

The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry. The synthesis of 6,8-disubstituted 1,7-naphthyridines has been described in the context of developing potent and selective phosphodiesterase type 4D (PDE4D) inhibitors for the treatment of asthma. The Stille coupling of this compound provides a strategic approach to introduce diverse aryl, heteroaryl, vinyl, and alkynyl moieties at a key position of the naphthyridine ring system, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Stille coupling reaction is a well-established process involving a palladium(0) catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Stille_Catalytic_Cycle

Experimental Workflow

A typical experimental workflow for the Stille coupling of this compound involves careful setup under inert conditions, followed by the reaction, work-up, and purification steps.

Experimental_Workflow

Data Presentation

The following tables summarize representative reaction conditions for the Stille coupling of this compound with various organostannanes. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates.

Table 1: Stille Coupling of this compound with Aryl and Heteroarylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101685
2Tributyl(2-thienyl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Dioxane1001292
3Tributyl(3-pyridyl)stannanePd(PPh₃)₄ (5)-DMF1002478
4(4-Methoxyphenyl)tributylstannanePdCl₂(PPh₃)₂ (5)-Toluene1101888

Table 2: Stille Coupling of this compound with Vinyl- and Alkynylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--THF70895
2Tributyl(phenylethynyl)stannanePd(PPh₃)₄ (5)-CuI (10)DMF80691
3(1-Ethoxyvinyl)tributylstannanePdCl₂(dppf) (5)--Dioxane901282
4Tributyl(styryl)stannanePd₂(dba)₃ (2.5)AsPh₃ (10)-Toluene1001687

Experimental Protocols

Materials and Equipment

  • This compound

  • Organostannane reagent (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(o-tol)₃, AsPh₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF)

  • Additive (optional, e.g., CuI)

  • Aqueous potassium fluoride (KF) solution or saturated ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (Schlenk line or glovebox with nitrogen or argon)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates and visualization reagents

  • Silica gel for column chromatography

Safety Precautions

  • Toxicity: Organotin compounds are highly toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Inert Atmosphere: Palladium catalysts can be sensitive to air and moisture. All reactions should be performed under an inert atmosphere of nitrogen or argon using Schlenk techniques or in a glovebox.

  • Solvents: Use anhydrous solvents to ensure optimal reaction conditions.

Protocol 1: Stille Coupling of this compound with Tributyl(phenyl)stannane

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion (typically 16 hours), cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of potassium fluoride (KF, 10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts as a solid.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-1,7-naphthyridine.

Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)stannane

  • To a flame-dried round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • The flask is purged with argon.

  • Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.

  • Add tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to reflux (approximately 70 °C) with stirring.

  • Monitor the reaction by TLC. Upon completion (typically 8 hours), cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and treat with an aqueous solution of KF as described in Protocol 1.

  • Perform the aqueous work-up and purification by flash column chromatography as detailed above to yield 2-vinyl-1,7-naphthyridine.

Conclusion

The Stille coupling reaction provides an effective and versatile method for the synthesis of 2-substituted-1,7-naphthyridines. The reaction conditions are generally mild and tolerate a variety of functional groups, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. Careful optimization of the catalyst, ligand, solvent, and temperature may be required to achieve high yields for specific substrates. The protocols and data presented in this application note serve as a comprehensive guide for researchers embarking on the synthesis of novel 1,7-naphthyridine derivatives.

References

Derivatization of 2-Bromo-1,7-naphthyridine for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique arrangement of nitrogen atoms influences its physicochemical properties, offering opportunities for multipoint interactions with biological targets. The strategic derivatization of this core structure is a key approach in the development of novel therapeutics. Among the various synthons available, 2-Bromo-1,7-naphthyridine stands out as a versatile and readily functionalizable starting material for the synthesis of diverse compound libraries.

This document provides detailed application notes and experimental protocols for the derivatization of this compound via several powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution. These methods enable the introduction of a wide range of substituents at the 2-position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application Notes

The derivatization of this compound is a cornerstone for accessing a diverse chemical space of potential therapeutic agents. The electron-deficient nature of the naphthyridine ring system, further influenced by the bromine atom, makes the C2 position susceptible to various synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the most robust and versatile methods for C-C and C-N bond formation at the 2-position of the 1,7-naphthyridine core.

  • Suzuki-Miyaura Coupling: This reaction is ideal for the introduction of aryl, heteroaryl, and vinyl groups. It offers a broad substrate scope and functional group tolerance, making it a workhorse in medicinal chemistry for generating biaryl and heteroaryl structures. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.[1][2]

  • Buchwald-Hartwig Amination: This method provides a direct route to 2-amino-1,7-naphthyridine derivatives, which are prevalent in kinase inhibitors and other targeted therapies. The reaction can accommodate a wide range of primary and secondary amines, allowing for the fine-tuning of steric and electronic properties of the final compounds.[3]

  • Sonogashira Coupling: This reaction enables the introduction of alkynyl moieties, which can serve as key pharmacophoric elements or as handles for further synthetic transformations via "click chemistry" or other alkyne-based reactions. The resulting 2-alkynyl-1,7-naphthyridines are valuable intermediates in the synthesis of complex heterocyclic systems.[4][5]

Nucleophilic Aromatic Substitution (SNAr): While palladium-catalyzed reactions are often preferred, direct nucleophilic aromatic substitution can be a viable and cost-effective method for introducing certain nucleophiles, particularly under thermal or microwave-assisted conditions. The electron-deficient nature of the 1,7-naphthyridine ring facilitates this type of reaction. Common nucleophiles include amines, alkoxides, and thiolates.[6][7][8]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Coupling start This compound reagents Pd Catalyst, Base Solvent, Heat start->reagents boronic_acid Ar-B(OH)₂ boronic_acid->reagents product 2-Aryl-1,7-naphthyridine reagents->product

General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidPalladium Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)1001680-90
3-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (3)1,4-Dioxane100875-85*

*Yields are representative and based on analogous reactions with similar substrates.

Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig_Amination start This compound reagents Pd Catalyst, Ligand Base, Solvent, Heat start->reagents amine R¹R²NH amine->reagents product 2-(R¹R²N)-1,7-naphthyridine reagents->product

General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent and stir for 10-15 minutes to pre-form the catalyst.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001680-90
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1102470-80
PiperidinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Toluene1001285-95*

*Yields are representative and based on analogous reactions with similar substrates.

Sonogashira Coupling of this compound

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.[4]

Reaction Scheme:

Sonogashira_Coupling start This compound reagents Pd Catalyst, Cu(I) salt Base, Solvent start->reagents alkyne R-C≡CH alkyne->reagents product 2-(R-C≡C)-1,7-naphthyridine reagents->product

General scheme for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling:

Terminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)Et₃N (2)THF60680-90
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (3)DIPA (3)DMF801275-85
1-HexynePd(PPh₃)₂Cl₂ (4)CuI (2)Et₃N (2.5)THF50870-80*

*Yields are representative and based on analogous reactions with similar substrates.

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile under thermal conditions.

Reaction Scheme:

SNAr_Reaction start This compound reagents Base (optional) Solvent, Heat start->reagents nucleophile Nu-H nucleophile->reagents product 2-Nu-1,7-naphthyridine reagents->product

General scheme for Nucleophilic Aromatic Substitution.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., amine, 2.0-5.0 equiv)

  • Base (optional, e.g., K₂CO₃ or Et₃N, 2.0 equiv)

  • Solvent (e.g., NMP, DMSO, or neat)

Procedure:

  • To a sealed tube or microwave vial, add this compound and the nucleophile.

  • If required, add a base and a high-boiling point solvent.

  • Seal the vessel and heat the reaction mixture to 120-180 °C (conventional heating) or in a microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for Nucleophilic Aromatic Substitution:

NucleophileBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Morpholine-Neat1502460-70
PiperidineK₂CO₃ (2)NMP1601865-75
Sodium methoxide-MethanolReflux1270-80*

*Yields are representative and based on analogous reactions with similar substrates.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for the derivatization of this compound and a conceptual signaling pathway where such derivatives might act as inhibitors.

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Library cluster_downstream Downstream Applications start This compound suzuki Suzuki Coupling (Aryl/Vinyl Groups) start->suzuki buchwald Buchwald-Hartwig (Amino Groups) start->buchwald sonogashira Sonogashira Coupling (Alkynyl Groups) start->sonogashira snar SNAr (Various Nucleophiles) start->snar product 2-Substituted-1,7-naphthyridines suzuki->product buchwald->product sonogashira->product snar->product screening Biological Screening (e.g., Kinase Assays) product->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt

General workflow for derivatization and drug discovery.

Kinase_Inhibition_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation inhibitor 2-Substituted-1,7-naphthyridine (Kinase Inhibitor) inhibitor->dimerization Inhibition

Conceptual kinase inhibition signaling pathway.

These protocols and application notes serve as a guide for the synthesis of novel 1,7-naphthyridine derivatives. The versatility of this compound as a starting material, combined with the power of modern synthetic methodologies, provides a robust platform for the discovery of new chemical entities with therapeutic potential. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals and target molecules.

References

Application of 2-Bromo-1,7-naphthyridine as a Key Intermediate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. In particular, the functionalization of the 1,7-naphthyridine ring system through modern cross-coupling methodologies has become a powerful strategy in medicinal chemistry. This application note focuses on the utility of 2-bromo-1,7-naphthyridine derivatives as key intermediates in the synthesis of complex molecules, exemplified by the development of potent and selective kinase inhibitors.

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of contemporary drug discovery. The 1,7-naphthyridine core has proven to be an excellent scaffold for designing such inhibitors, offering a rigid framework for the precise orientation of pharmacophoric groups.

This document provides detailed protocols for key palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—utilizing a bromo-1,7-naphthyridine intermediate. These reactions are highlighted in the context of synthesizing advanced kinase inhibitors, providing researchers, scientists, and drug development professionals with practical methodologies and relevant biological data.

Case Study: Synthesis of Potent and Selective PIP4K2A Inhibitors

Recent research has led to the discovery of highly potent and selective inhibitors of phosphatidylinositol-5-phosphate 4-kinase 2A (PIP4K2A), a lipid kinase implicated in cancer biology.[1][2][3] Two such inhibitors, BAY-091 and BAY-297, feature a 1,7-naphthyridine core and were synthesized using a key Suzuki coupling reaction of a bromonaphthyridine intermediate.[1] These compounds serve as excellent examples of the strategic use of this compound derivatives in constructing complex, biologically active molecules.

Table 1: Biological Activity of 1,7-Naphthyridine-Based PIP4K2A Inhibitors

CompoundTargetBiochemical Assay (IC₅₀)Cellular Target EngagementReference
BAY-091 PIP4K2A69 nM (ADP-Glo, 250 µM ATP)Demonstrated[1][2]
BAY-297 PIP4K2A13 nM (ADP-Glo, 10 µM ATP)Demonstrated[1][2][3]

Synthetic Pathway Overview

The synthesis of these potent kinase inhibitors showcases the strategic importance of the bromo-1,7-naphthyridine scaffold as a versatile platform for introducing molecular diversity via cross-coupling reactions. The general synthetic approach is depicted below.

G cluster_0 Synthesis of Bromonaphthyridine Intermediate cluster_1 Synthesis of BAY-091 cluster_2 Synthesis of BAY-297 Start Starting Materials Intermediate_A Functionalized Pyridine Start->Intermediate_A Multistep Synthesis Intermediate_B This compound Derivative (8b) Intermediate_A->Intermediate_B Cyclization & Bromination Intermediate_C Carboxylic Acid (10) Intermediate_B->Intermediate_C Side-chain Modification Intermediate_D Carboxamide (12) Intermediate_B->Intermediate_D Amidation BAY091 BAY-091 (60) Intermediate_C->BAY091 Suzuki Coupling BAY297 BAY-297 (58) Intermediate_D->BAY297 Suzuki Coupling G cluster_workflow Suzuki Coupling Workflow Setup Reaction Setup: - Add this compound,  arylboronic acid, base, and  palladium catalyst to flask. - Establish inert atmosphere. Solvent Solvent Addition: - Add degassed solvent  mixture via syringe. Setup->Solvent Reaction Reaction: - Heat mixture to 80-110 °C. - Monitor by TLC or LC-MS. Solvent->Reaction Workup Work-up: - Cool to room temperature. - Dilute with water and extract  with organic solvent. Reaction->Workup Purification Purification: - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification G cluster_workflow Buchwald-Hartwig Amination Workflow Setup Reaction Setup: - In a glovebox or under inert gas,  add Pd precatalyst, ligand, and base  to a Schlenk tube. Reagents Reagent Addition: - Add this compound,  amine, and anhydrous solvent. Setup->Reagents Reaction Reaction: - Seal the tube and heat to 80-120 °C. - Monitor by TLC or LC-MS. Reagents->Reaction Workup Work-up: - Cool to room temperature. - Filter through celite and concentrate. Reaction->Workup Purification Purification: - Purify the crude product by  column chromatography. Workup->Purification

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-1,7-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Bromo-1,7-naphthyridine synthesis. The primary focus is on the critical Sandmeyer reaction step, which converts 2-amino-1,7-naphthyridine to the desired bromo derivative.

General Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding amino-naphthyridine. The overall workflow involves the formation of a diazonium salt from 2-amino-1,7-naphthyridine, followed by a copper-catalyzed Sandmeyer reaction to introduce the bromine atom.

G cluster_start Starting Material Preparation cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification A 1,7-Naphthyridine Precursor B 2-Amino-1,7-naphthyridine A->B Amination Reaction C Diazotization (NaNO₂, HBr, 0-5 °C) B->C D Arenediazonium Salt (Intermediate) C->D Formation E Bromination (CuBr) D->E Substitution F Crude this compound E->F G Extraction & Neutralization F->G H Column Chromatography G->H Purification I Final Product (this compound) H->I Isolation

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly during the diazotization and Sandmeyer stages.

Q1: My reaction mixture turned dark brown or black and foamed excessively immediately after adding the sodium nitrite solution. What went wrong?

A1: This indicates the premature and uncontrolled decomposition of the arenediazonium salt. The most common cause is a loss of temperature control. Diazonium salts derived from heterocyclic amines can be particularly unstable.

  • Root Cause: The temperature of the reaction mixture likely rose above the critical 0-5 °C range.[1][2]

  • Corrective Actions:

    • Vigorous Cooling: Ensure your reaction flask is submerged in a well-maintained ice-salt or acetone/dry ice bath to keep the internal temperature consistently at or below 5 °C.[2]

    • Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and very slowly, monitoring the internal temperature continuously.[3] If the temperature rises, pause the addition until it stabilizes.

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat generated during the exothermic diazotization process.

Q2: The yield of my this compound is very low, and I've isolated a significant amount of 2-hydroxy-1,7-naphthyridine as a byproduct. How can I minimize this?

A2: The formation of the hydroxy derivative is a common side reaction where water acts as a nucleophile, displacing the diazonium group.

  • Root Cause: The diazonium salt is reacting with the aqueous solvent before the bromide can substitute it.[4]

  • Corrective Actions:

    • Acid Concentration: Perform the reaction in a highly acidic medium, such as 48% hydrobromic acid (HBr). The high concentration of bromide ions helps to stabilize the diazonium salt and provides an abundance of the desired nucleophile.

    • Immediate Bromination: Have the copper(I) bromide (CuBr) solution prepared and ready. Add the freshly prepared, cold diazonium salt solution to the CuBr solution without delay. Minimizing the time the diazonium salt exists in solution reduces the opportunity for side reactions.

    • Catalyst Quality: Ensure the CuBr is fresh and active. Old or poorly prepared CuBr can be less effective, slowing down the desired Sandmeyer reaction and allowing the competing hydrolysis to occur.

Q3: The Sandmeyer reaction is sluggish and does not go to completion, leaving unreacted diazonium salt. What are the potential causes?

A3: A sluggish reaction points to issues with the reagents or reaction conditions that hinder the catalytic cycle of the Sandmeyer reaction.

  • Root Cause: Inactive catalyst, insufficient acid, or improper reagent stoichiometry.

  • Corrective Actions:

    • Catalyst: Use freshly prepared or high-purity commercial CuBr. The reaction is copper(I) catalyzed; oxidation to copper(II) will inhibit the reaction.[5]

    • Stoichiometry: Ensure at least one full equivalent of CuBr is used relative to the starting amine.

    • Diazotization Check: Before proceeding to the Sandmeyer step, you can check for complete diazotization. A spot test with starch-iodide paper should be negative (indicating no excess nitrous acid), while a coupling test with an alkaline β-naphthol solution should produce a vibrant azo dye, confirming the presence of the diazonium salt.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization of 2-amino-1,7-naphthyridine?

A1: The reaction should be strictly maintained between 0 °C and 5 °C.[1] Temperatures below 0 °C can slow the reaction down excessively, while temperatures above 5 °C dramatically increase the rate of decomposition of the unstable diazonium salt, leading to low yields and the formation of tars.

Q2: Why is hydrobromic acid (HBr) typically used instead of another acid like HCl with a bromine source?

A2: Using HBr serves two purposes. First, it reacts with sodium nitrite to generate the necessary nitrous acid in situ.[6] Second, it provides a high concentration of the bromide nucleophile required for the subsequent Sandmeyer reaction, favoring the formation of the bromo- product over other side products.[3]

Q3: Can I isolate the 2-bromo-1,7-naphthyridinium diazonium salt before the Sandmeyer reaction?

A3: While some arenediazonium salts can be isolated as stable salts (e.g., with tetrafluoroborate anions), it is generally not recommended for heterocyclic systems like 1,7-naphthyridine due to their inherent instability.[6] The best practice is to generate and use the diazonium salt in situ, proceeding immediately to the copper-catalyzed bromination step.

Quantitative Data Summary

Optimizing the Sandmeyer reaction involves balancing several factors. The following table summarizes key parameters and their expected impact on the synthesis of this compound, based on established principles for similar reactions.

ParameterCondition ACondition BExpected Outcome & Rationale
Temperature 0-5 °C10-15 °CCondition A is superior. Higher temperatures lead to rapid decomposition of the diazonium salt, significantly lowering the yield.[1]
Acid 48% HBrHCl + NaBrCondition A is generally preferred. Using concentrated HBr provides the highest possible concentration of bromide ions to compete with water and drive the reaction forward.
Catalyst CuBr (Copper(I) Bromide)CuBr₂ (Copper(II) Bromide)Condition A is required. The Sandmeyer reaction mechanism is catalyzed by Cu(I). Cu(II) is not an effective catalyst for this transformation.
NaNO₂ Addition Slow, dropwise additionRapid, single portionCondition A is critical. Rapid addition causes a surge in temperature and localized high concentrations of nitrous acid, promoting decomposition and side reactions.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1,7-naphthyridine (Adapted from Friedländer Annulation Principles)

Note: The synthesis of the 1,7-naphthyridine core can be complex. This represents a plausible general approach.

  • Starting Material: Begin with 3-amino-4-pyridinecarboxaldehyde.

  • Condensation: In a round-bottom flask, dissolve 3-amino-4-pyridinecarboxaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., acetone, 1.2 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to yield the aminonaphthyridine precursor.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Note: This protocol is adapted from standard procedures for Sandmeyer reactions on heterocyclic amines.[3]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (approx. 7-8 equivalents). Cool the flask in an ice-salt bath to 0 °C.

  • Amine Addition: Slowly add 2-amino-1,7-naphthyridine (1.0 eq) to the cold acid with stirring. Maintain the temperature at 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed.

  • Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours or until gas evolution ceases.

  • Workup: Pour the reaction mixture onto crushed ice. Carefully neutralize the solution with a base (e.g., concentrated ammonium hydroxide or solid NaOH) while cooling in an ice bath until it is strongly alkaline (pH > 10).

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous potassium hydroxide or sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel) to obtain pure this compound.

Troubleshooting Workflow

G Start Low Yield or Purity Issue in this compound Synthesis Check_Temp Was temperature kept between 0-5 °C during diazotization? Start->Check_Temp Check_Byproducts Is 2-hydroxy-1,7-naphthyridine a major byproduct? Check_Temp->Check_Byproducts Yes Sol_Temp Improve cooling: Use ice-salt bath and slow NaNO₂ addition. Check_Temp->Sol_Temp No Check_Reagents Are reagents fresh and pure? Check_Byproducts->Check_Reagents No Sol_Byproducts Use concentrated HBr. Add diazonium salt to CuBr solution immediately. Check_Byproducts->Sol_Byproducts Yes Sol_Reagents Use fresh NaNO₂. Use high-purity, active CuBr. Check_Reagents->Sol_Reagents No End Yield Improved Check_Reagents->End Yes Sol_Temp->End Sol_Byproducts->End Sol_Reagents->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Suzuki Coupling of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2-Bromo-1,7-naphthyridine. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

Low or No Conversion of this compound

Q1: I am observing low to no conversion of my this compound starting material. What are the likely causes and solutions?

A1: Low or no conversion in the Suzuki coupling of N-heterocycles like this compound is a common issue. Several factors can contribute to this problem. The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Here are the primary areas to investigate and potential solutions:

  • Catalyst Deactivation: The lone pairs on the naphthyridine nitrogen can act as ligands, poisoning the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and prevent coordination with the naphthyridine substrate.[1]

  • Inactive Catalyst: The palladium source may be old or improperly handled, leading to a lower concentration of the active Pd(0) species.

    • Solution: Use a freshly opened bottle of the palladium precursor or employ a pre-catalyst that is more stable and readily forms the active catalytic species.

  • Inadequate Base: The chosen base may not be strong enough or sufficiently soluble to facilitate the crucial transmetalation step.

    • Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly for less reactive substrates.[1] The choice of base can significantly impact the reaction outcome.

  • Poor Solubility: The starting materials, particularly the this compound, may have poor solubility in the chosen solvent system, leading to a sluggish reaction.

    • Solution: Experiment with different solvent systems. Mixtures of aprotic polar solvents like 1,4-dioxane, DMF, or THF with water are commonly used to improve solubility.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

    • Solution: Ensure all solvents are thoroughly degassed prior to use, and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3]

Significant Side Product Formation

Q2: My reaction is producing a significant amount of side products, particularly homocoupling of the boronic acid and/or debromination of the this compound. How can I minimize these?

A2: The formation of homocoupling and debromination byproducts is a frequent challenge in Suzuki couplings. Here’s how to address these specific side reactions:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is slowly reduced.[3]

    • Solution 1 (Exclude Oxygen): Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.[3]

    • Solution 2 (Control Stoichiometry): Using a slight excess of the this compound relative to the boronic acid can favor the cross-coupling pathway.

    • Solution 3 (Slow Addition): In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.[4]

  • Protodebromination (Debromination): This side reaction involves the replacement of the bromine atom on the naphthyridine ring with a hydrogen atom.

    • Solution 1 (Anhydrous Conditions): This side reaction can be exacerbated by the presence of water. Using anhydrous solvents and reagents can help to minimize protodebromination. If water is necessary for solubility or the catalytic cycle, its amount should be carefully controlled.

    • Solution 2 (Choice of Base): The choice of base can influence the extent of protodebromination. Experimenting with different bases may reveal one that minimizes this side reaction.

    • Solution 3 (Use of Boronic Esters): Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can sometimes suppress protodebromination.

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A3: There is no single "best" combination as the optimal choice often depends on the specific boronic acid being used. However, for challenging heteroaromatic substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful. Good starting points for optimization include:

  • Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos: These Buchwald ligands are known to be effective for couplings involving electron-deficient and sterically hindered substrates.[1]

  • Pd(PPh₃)₄: While a classic catalyst, it may be less effective for this specific substrate due to potential catalyst inhibition by the naphthyridine nitrogen.

  • PdCl₂(dppf): This is another commonly used and often effective catalyst for a range of Suzuki couplings.

Q4: What is the recommended solvent system for this reaction?

A4: A mixture of an organic solvent and water is typically used to ensure the solubility of both the organic and inorganic reagents. Common and effective solvent systems include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • DMF / Water

  • THF / Water

The ratio of the organic solvent to water (e.g., 4:1 or 5:1) may need to be optimized for your specific reaction.

Q5: Can I run the Suzuki coupling of this compound under air?

A5: It is strongly advised against running this reaction open to the air. As mentioned previously, oxygen can deactivate the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[3] For reproducible and high-yielding results, it is crucial to perform the reaction under an inert atmosphere of argon or nitrogen.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of bromo-N-heterocycles with arylboronic acids, which can serve as a starting point for the optimization of the this compound coupling. The expected yields and side product profiles are based on analogous systems reported in the literature.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Expected Main Product YieldPotential Side Products
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)10012ModerateHomocoupling, Protodebromination
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O (5:1)1108HighMinimal with proper degassing
PdCl₂(dppf) (3 mol%)Cs₂CO₃ (2 equiv)DMF/H₂O (4:1)9012Good to HighLow levels of side products

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.

Visualizations

Reaction Pathways

Suzuki_Coupling_Side_Reactions cluster_reactants Reactants cluster_suzuki Desired Suzuki Coupling cluster_side_reactions Side Reactions cluster_homocoupling Homocoupling cluster_protodebromination Protodebromination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Debrominated Product 1,7-Naphthyridine This compound->Debrominated Product H⁺ source Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Base Homocoupling Product Homocoupling Product Arylboronic Acid->Homocoupling Product Pd(II) / O₂ Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Desired Product Desired Product Reductive Elimination->Desired Product

Caption: Suzuki coupling and common side reaction pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Issue Identify Primary Issue Start->Issue LowConversion Low / No Conversion Issue->LowConversion Conversion SideProducts High Side Products Issue->SideProducts Purity Catalyst Catalyst Deactivation? (N-coordination) LowConversion->Catalyst Base Ineffective Base? LowConversion->Base Solubility Poor Solubility? LowConversion->Solubility Oxygen Oxygen Contamination? LowConversion->Oxygen Homocoupling Homocoupling? SideProducts->Homocoupling Debromination Protodebromination? SideProducts->Debromination Solution_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos) Catalyst->Solution_Ligand Solution_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Base->Solution_Base Solution_Solvent Optimize Solvent System (Dioxane/H₂O, DMF/H₂O) Solubility->Solution_Solvent Solution_Degas Thoroughly Degas Solvents and Use Inert Atmosphere Oxygen->Solution_Degas Homocoupling->Solution_Degas Solution_Stoichiometry Adjust Stoichiometry (Excess Halide) Homocoupling->Solution_Stoichiometry Solution_Anhydrous Use Anhydrous Conditions or Boronic Esters Debromination->Solution_Anhydrous

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Purification of 2-Bromo-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Bromo-1,7-naphthyridine derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Purification

Question: My final yield of purified this compound derivative is significantly lower than expected after column chromatography or recrystallization. What are the possible reasons and how can I improve it?

Answer: Low recovery is a common issue and can be attributed to several factors:

  • Product Loss During Work-up: Significant amounts of the product may be lost during aqueous washes if the compound has some water solubility. To mitigate this, minimize the volume of aqueous washes and back-extract the aqueous layers with a fresh portion of organic solvent.

  • Improper Column Chromatography Conditions:

    • Co-elution with Impurities: If the chosen eluent system does not provide adequate separation, the fractions containing the pure product might be discarded with overlapping impurity fractions. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) before performing column chromatography.

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. Using a different stationary phase, such as alumina, or adding a small percentage of a modifier like triethylamine to the eluent for basic compounds can help.

  • Suboptimal Recrystallization Solvent:

    • High Solubility in Cold Solvent: If the compound is too soluble in the recrystallization solvent even at low temperatures, a significant portion will remain in the mother liquor.[1] To improve the yield, you can try to concentrate the mother liquor and obtain a second crop of crystals.

    • Using Too Much Solvent: Using an excessive amount of solvent to dissolve the crude product will also lead to a lower yield. Use the minimum amount of hot solvent required for complete dissolution.

Issue 2: Presence of Starting Materials or Reagents in the Final Product

Question: My NMR/LC-MS analysis of the purified product shows contamination with unreacted starting materials (e.g., aminopyridine precursors) or reagents. How can I remove them effectively?

Answer: The presence of starting materials or reagents indicates an incomplete reaction or inefficient purification. Here are some strategies for their removal:

  • Acidic Wash for Basic Impurities: Many synthetic routes for naphthyridines utilize basic starting materials like aminopyridines. These can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will be protonated and partition into the aqueous layer.[2]

  • Specific Reagent Quenching: Ensure that the reaction work-up includes a specific step to quench or remove any unreacted reagents. For example, if N-Bromosuccinimide (NBS) was used for bromination, a wash with a reducing agent like sodium bisulfite can help remove any residual bromine.[3]

  • Chromatography Optimization: If the impurities are neutral and persist after washing, careful optimization of the column chromatography conditions is necessary. A shallower gradient of the eluent system can improve the separation of compounds with similar polarities.

Issue 3: Product "Oiling Out" During Recrystallization

Question: When I try to recrystallize my this compound derivative, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[4] Here are some troubleshooting steps:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling rate.

  • Modify the Solvent System:

    • Add a small amount of a "co-solvent" in which the compound is more soluble. This can sometimes prevent the oiling out.

    • Alternatively, switch to a solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide nucleation sites for crystal growth.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be substituted aminopyridines or other precursors.[2]

  • Isomeric Byproducts: Direct bromination of a 1,7-naphthyridine core can potentially lead to the formation of other bromo-isomers.

  • Di-brominated Species: Over-bromination can result in the formation of di-bromo-1,7-naphthyridine derivatives.[3]

  • Hydrolysis Products: If the reaction or work-up is performed in the presence of water, the bromo group could be hydrolyzed to a hydroxyl group.

Q2: What is a good starting solvent system for column chromatography of this compound derivatives?

A2: For silica gel column chromatography, a good starting point for moderately polar compounds like this compound derivatives is a mixture of a non-polar solvent and a polar solvent. A common choice is a gradient of ethyl acetate in hexane. You should always determine the optimal solvent system by running TLC plates with different solvent ratios first. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.

Q3: What are some suitable solvents for the recrystallization of this compound derivatives?

A3: The choice of solvent is highly dependent on the specific derivative. For N-heterocycles, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane or dichloromethane/hexane. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound derivative:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique to determine the purity of your compound and can be used to quantify any impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Quantitative Data Summary

The following table provides illustrative data for the purification of a hypothetical this compound derivative. Actual results will vary depending on the specific compound and experimental conditions.

Purification MethodEluent/Solvent SystemTypical PurityTypical Yield
Flash Column ChromatographyHexane/Ethyl Acetate (gradient)>98%70-90%
RecrystallizationEthanol/Water>99%60-80%
Preparative HPLCAcetonitrile/Water (gradient)>99.5%50-70%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound derivatives using silica gel flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial non-polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound derivatives.

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold solvent and then dry them under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Derivative Workup Aqueous Work-up (e.g., Acidic Wash) Crude->Workup AssessPurity Assess Purity (TLC, LC-MS) Workup->AssessPurity ChooseMethod Choose Purification Method AssessPurity->ChooseMethod Column Column Chromatography ChooseMethod->Column Complex Mixture Recrystal Recrystallization ChooseMethod->Recrystal Solid Product PureProduct Pure Product Column->PureProduct Recrystal->PureProduct Analysis Purity & Identity Confirmation (NMR, MS, HPLC) PureProduct->Analysis

Caption: General workflow for the purification of this compound derivatives.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct OilingOut Oiling Out? Start->OilingOut CheckWorkup Review Work-up Procedure LowYield->CheckWorkup Yes OptimizeColumn Optimize Column Conditions LowYield->OptimizeColumn Yes ChangeRecrystalSolvent Change Recrystallization Solvent LowYield->ChangeRecrystalSolvent Yes AcidWash Perform Acidic Wash ImpureProduct->AcidWash Basic Impurities OptimizeGradient Optimize Elution Gradient ImpureProduct->OptimizeGradient Co-eluting Spots RerunColumn Re-purify by Chromatography ImpureProduct->RerunColumn Persistent Impurities SlowCooling Slow Down Cooling OilingOut->SlowCooling Yes ModifySolvent Modify Solvent System OilingOut->ModifySolvent Yes InduceCrystals Induce Crystallization (Scratch/Seed) OilingOut->InduceCrystals Yes

Caption: Decision tree for troubleshooting common purification issues.

References

overcoming low reactivity of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-1,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis. The inherent low reactivity of this compound, influenced by the electron-withdrawing effect of the naphthyridine ring system, often requires carefully optimized conditions to achieve successful outcomes in cross-coupling and substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in standard cross-coupling reactions?

The low reactivity of this compound stems from the electronic properties of the naphthyridine core. The two nitrogen atoms are electron-withdrawing, which reduces the electron density of the aromatic system. This electronic deficiency can hinder the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step. Furthermore, the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

Q2: I am observing no reaction or very low conversion in my Suzuki coupling. What should I try?

Low conversion is a common issue. Key parameters to investigate are the catalyst system, base, and temperature.[1]

  • Catalyst/Ligand: Standard ligands like triphenylphosphine (PPh₃) may be ineffective. Switch to more electron-rich and bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. Using pre-formed palladium precatalysts can also improve reliability.

  • Base: The strength and nature of the base are critical for the transmetalation step. If common bases like K₂CO₃ or Na₂CO₃ are failing, consider stronger bases such as Cs₂CO₃ or K₃PO₄.

  • Temperature: The reaction may require higher temperatures (e.g., >100 °C) to overcome the activation energy for oxidative addition.

  • Solvent: Ensure your substrate is soluble. Aprotic polar solvents like dioxane, DMF, or toluene (often with water) are standard choices.

Q3: My Buchwald-Hartwig amination is failing. What are the recommended starting conditions?

For challenging substrates like this, a robust catalyst system is essential. A successful amination has been reported using a combination of a palladium source like Pd₂(dba)₃ with a specialized ligand such as Xantphos. A strong, non-nucleophilic base like Cs₂CO₃ is often required. Be prepared for longer reaction times and elevated temperatures (e.g., 90 °C or higher).

Q4: I am attempting a Sonogashira coupling and see mostly starting material. How can I improve the yield?

Sonogashira couplings with electron-deficient heteroaryl bromides can be sluggish.

  • Copper Co-catalyst: Ensure you are using a copper(I) source (e.g., CuI) as a co-catalyst, which is crucial for the formation of the copper acetylide intermediate and facilitates the coupling.

  • Ligand Choice: As with other cross-couplings, bulky, electron-rich phosphine ligands are preferable to PPh₃.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr formed.

  • Solvent: Aprotic solvents like DMF or THF are common. Ensure all reagents and solvents are rigorously degassed to prevent oxygen from causing homocoupling of the alkyne (Glaser coupling).

Q5: I performed a reaction with a very strong base (e.g., KNH₂) and did not get the expected substitution product. What could have happened?

Under forcing conditions with exceptionally strong bases like potassium amide in liquid ammonia, this compound can undergo unexpected transformations. Instead of direct substitution at the C2 position, it has been reported to yield a mixture of 4-amino- and 8-amino-1,7-naphthyridine through a tele-substitution mechanism.[2] In some cases, a ring transformation can also occur, leading to pyridopyrimidines, although typically in very low yields. These pathways should be considered when troubleshooting reactions involving strong bases.

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or inappropriate ligand. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor solubility of starting materials.1. Use a fresh palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich ligand (e.g., Xantphos, SPhos, XPhos). Consider using a pre-formed precatalyst. 2. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu for amininations). 3. Increase the temperature in increments of 10-20 °C. 4. Change the solvent or solvent mixture (e.g., from toluene to dioxane or DMF).
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong or incompatible with other functional groups.1. Lower the reaction temperature and monitor for slower, cleaner conversion. 2. Screen alternative, milder bases if possible.
Formation of Side Products (e.g., Debromination, Homocoupling) 1. Presence of oxygen deactivating the catalyst and promoting side reactions. 2. Impure reagents or solvents. 3. Catalyst system favoring side reactions.1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents. 2. Use freshly purified reagents and anhydrous solvents. 3. Screen different palladium/ligand combinations.
Multiple Products Observed 1. In the case of strong bases, unexpected rearrangements or tele-substitutions may occur.1. Characterize the side products to understand the reaction pathway. If tele-substitution is observed, consider that this substrate is prone to it under such conditions and modify the synthetic strategy.[2]

Quantitative Data Summary

The following tables provide a specific reported example and generalized starting points for various reaction types. Optimization is critical and will likely be required for your specific substrate.

Table 1: Reported Buchwald-Hartwig Amination Conditions

Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp. (°C) Time (h) Notes

| Pyrazin-2-amine | Pd₂(dba)₃ (5) | Xantphos (11) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 40 | A successful, albeit slow, reaction reported for a challenging amination. |

Table 2: General Starting Conditions for Suzuki-Miyaura Coupling

Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent System Temp. (°C)
Pd(OAc)₂ (2-5) SPhos (4-10) K₂CO₃ (2-3) Toluene/H₂O (4:1) 100-110
Pd₂(dba)₃ (2-4) XPhos (4-8) Cs₂CO₃ (2-3) 1,4-Dioxane/H₂O (4:1) 100-110

| Pd(dppf)Cl₂ (3-5) | (internal) | K₃PO₄ (2-3) | DMF/H₂O (5:1) | 90-100 |

Table 3: General Starting Conditions for Sonogashira Coupling

Palladium Source (mol%) Copper Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp. (°C)
Pd(PPh₃)₂Cl₂ (2-5) CuI (5-10) PPh₃ (4-10) Et₃N (3) DMF or THF 60-80

| Pd(OAc)₂ (2-4) | CuI (5-10) | XPhos (4-8) | DIPEA (3) | 1,4-Dioxane | 80-100 |

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination with Pyrazin-2-amine (Specific Example)

This protocol is based on a reported successful coupling.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv., e.g., 250 mg, 1.2 mmol), pyrazin-2-amine (1.0-1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv., 0.78 g, 2.4 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon for 15 minutes.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane (e.g., 13 mL) via syringe.

  • Catalyst Addition: Flush the reaction mixture with Argon again for 1 minute. Under a positive pressure of Argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv., 55 mg, 0.06 mmol) and Xantphos (0.11 equiv., 76 mg, 0.13 mmol).

  • Reaction: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 40 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (Optimization Required)

This is a generalized starting point.

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the selected base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2-4 mol%) and the ligand (e.g., XPhos, 4-8 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring. Monitor the progress of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and optimizing reactions with this compound.

G cluster_start Initial Reaction Setup cluster_eval Evaluation cluster_success Success cluster_troubleshoot Troubleshooting Path start This compound + Coupling Partner + Standard Conditions (e.g., Pd(PPh3)4, K2CO3, Toluene, 80°C) eval Reaction Outcome? start->eval success High Yield Proceed to Purification eval->success >70% Yield check_catalyst Change Catalyst System: - Use Bulky Ligand (XPhos, SPhos) - Use Precatalyst eval->check_catalyst <30% Yield / No Reaction check_base Increase Base Strength: - K2CO3 -> Cs2CO3 - K3PO4 / NaOtBu check_catalyst->check_base check_temp Increase Temperature: - 100°C -> 120°C check_base->check_temp check_solvent Change Solvent: - Toluene -> Dioxane / DMF check_temp->check_solvent check_solvent->eval Re-evaluate

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

G cluster_reagents Reagent Preparation cluster_atmosphere Inerting cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add solid reagents to dry flask: - this compound - Coupling Partner - Base (e.g., Cs2CO3) catalyst_add 2. Add catalyst system: - Pd Source (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) reagents->catalyst_add purge 3. Seal and Purge: - Evacuate and backfill with Argon (3x) catalyst_add->purge solvent 4. Add Degassed Solvent purge->solvent heat 5. Heat to Target Temp (e.g., 90-110°C) solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Cool, Dilute, & Extract monitor->workup purify 8. Purify via Chromatography workup->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-bromo-1,7-naphthyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

The primary challenges associated with cross-coupling reactions involving this compound, a nitrogen-containing heterocycle, include:

  • Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation.

  • Difficult Oxidative Addition: The C-Br bond on the electron-deficient naphthyridine ring can be challenging to activate for oxidative addition to the palladium center.[1]

  • Side Reactions: Competing side reactions such as homocoupling of the coupling partner and protodehalogenation of the starting material can reduce the yield of the desired product.[2][3]

  • Poor Solubility: The starting materials or intermediates may have limited solubility in common organic solvents, affecting reaction rates and yields.[2]

Q2: Which types of cross-coupling reactions are most suitable for this compound?

Based on established methodologies for similar N-heterocyclic compounds, the following cross-coupling reactions are most applicable:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[1][4]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[1][5]

  • Heck Coupling: For coupling with alkenes to form substituted alkenes.[6]

Q3: What general considerations are crucial for successful cross-coupling with this compound?

Key considerations include:

  • Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.[2][3]

  • Degassed Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen, which can promote side reactions like homocoupling.[2]

  • Ligand Selection: The choice of phosphine ligand is critical for catalyst activity, stability, and selectivity. Bulky, electron-rich ligands are often preferred for N-heterocyclic substrates.[7][8]

  • Base Selection: The appropriate base is crucial for the catalytic cycle and depends on the specific coupling reaction.

Troubleshooting Guides

Low or No Product Yield
Possible Cause Troubleshooting Step
Catalyst Poisoning 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[2] 2. Use a pre-formed palladium precatalyst to ensure the active catalyst is generated efficiently.[1] 3. Try slow addition of the this compound to the reaction mixture.[2]
Inactive Catalyst 1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[2] 2. Thoroughly degas the reaction mixture to prevent catalyst oxidation.[3]
Inappropriate Ligand 1. Screen a panel of bulky, electron-rich phosphine ligands, as their performance is highly substrate-dependent.[8] 2. Consider using N-heterocyclic carbene (NHC) ligands as an alternative.
Poor Solubility 1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[2] 2. Increase the reaction temperature.[2]
Insufficient Base Strength 1. For Suzuki-Miyaura, screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] 2. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required.
Protodehalogenation 1. Ensure strictly anhydrous conditions if using boronic acids in Suzuki coupling.[2] 2. Use a less nucleophilic base.
Significant Side Product Formation
Side Product Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen.[3] 2. Pd(II) mediated homocoupling.[2]1. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.[2] 2. Add a mild reducing agent to maintain the Pd(0) state.[2]
De-bromination (Protodehalogenation) 1. Presence of water or protic impurities. 2. Certain bases can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different bases. For Suzuki reactions, fluoride-based bases like KF or CsF can sometimes suppress this.[2]

Catalyst and Ligand Selection Tables

Suzuki-Miyaura Coupling
Palladium Precursor Ligand Base Solvent Approx. Temp (°C) Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100Highly active for many heteroaryl bromides.[1]
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O100A robust system for challenging substrates.[1]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-90A classic catalyst, but may be less effective for this substrate.
PdCl₂(dppf)-Cs₂CO₃DMF90Often effective for a broad range of boronic acids.[9]
Buchwald-Hartwig Amination
Palladium Precursor Ligand Base Solvent Approx. Temp (°C) Notes
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-120Good for a variety of amines with halo-naphthyridines.[10]
Pd(OAc)₂BINAPNaOtBuToluene80-110A common system for a wide range of amines.[4]
Pd₂(dba)₃XPhosNaOtBuToluene80-110A robust system, particularly for hindered amines.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[1]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[1]

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[1]

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.[1]

  • Work-up: After cooling, the reaction mixture is typically quenched, extracted with an organic solvent, washed, dried, and concentrated. Purification is performed via column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa_complex [Ar-Pd(II)L2-Br] pd0->oa_complex Oxidative Addition transmetal_complex [Ar-Pd(II)L2-R] oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination re_complex Ar-R transmetal_complex->re_complex reagents Ar-Br reagents->oa_complex boronic_acid R-B(OR)2 boronic_acid->transmetal_complex base Base base->transmetal_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa_complex [Ar-Pd(II)L2-Br] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)L2-NR2] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product reagents Ar-Br reagents->oa_complex amine HNR2 amine->amido_complex base Base base->amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[10]

Experimental_Workflow start Start setup Add this compound, Coupling Partner, & Base to Flask start->setup catalyst Add Pd Catalyst & Ligand (under inert atmosphere) setup->catalyst inert Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: 2-Bromo-1,7-naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1,7-naphthyridine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing multiple products in my reaction mixture by TLC analysis when synthesizing this compound. What are the likely impurities?

A1: When synthesizing this compound via electrophilic bromination of 1,7-naphthyridine, the most common impurities are unreacted starting material, isomeric monobromo-1,7-naphthyridines, and di-bromo products. The electronic nature of the 1,7-naphthyridine ring system can direct bromination to other positions, leading to a mixture of isomers.[1] Over-bromination can also occur, resulting in di-substituted products.[1]

Q2: How can I minimize the formation of isomeric and di-brominated impurities during the reaction?

A2: Controlling the reaction conditions is crucial for minimizing the formation of side products. Here are some strategies:

  • Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-Bromosuccinimide or bromine) to avoid over-bromination. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided.

  • Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired 2-bromo isomer.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help reduce the formation of di-brominated products.

Q3: My crude product contains unreacted 1,7-naphthyridine. What is the best way to remove it?

A3: Unreacted 1,7-naphthyridine is a basic impurity and can often be removed with an acidic wash during the workup. By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1M HCl), the more basic 1,7-naphthyridine will be protonated and move to the aqueous layer.

Q4: How can I separate the this compound from its isomers (e.g., 5-Bromo-1,7-naphthyridine)?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties. The most effective method is typically flash column chromatography on silica gel. The choice of eluent system is critical and may require some optimization. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Careful analysis of the collected fractions by TLC is necessary to isolate the pure desired isomer.

Q5: I am having difficulty removing high-boiling point solvents (e.g., DMSO, DMF) from my final product. What should I do?

A5: For high-boiling point polar solvents like DMSO and DMF, repeated aqueous washes during the workup are the first step. If residual solvent remains, co-evaporation (azeotroping) with a lower-boiling solvent like toluene under reduced pressure can be effective. For small amounts of residual solvent, purification by recrystallization or column chromatography will also be effective.

Impurity and Purification Summary

The following tables summarize common impurities and recommended purification strategies.

Table 1: Common Impurities in this compound Synthesis

ImpurityTypical SourceIdentification Notes
1,7-NaphthyridineIncomplete reactionMore polar on TLC than the product.
5-Bromo-1,7-naphthyridineSide reaction (isomer formation)Similar polarity to the product on TLC. Requires careful chromatography for separation. NMR spectroscopy is needed for unambiguous identification.[1]
3,5-Dibromo-1,7-naphthyridineSide reaction (over-bromination)Less polar on TLC than the monobrominated products.[1]
High-boiling solvents (e.g., DMF, DMSO)Reaction solventWill be evident in 1H NMR spectrum.
N-Bromosuccinimide (NBS) / SuccinimideBrominating agent / byproductWater-soluble and can be removed with aqueous workup.

Table 2: Comparison of Purification Methods

Purification MethodBest for RemovingAdvantagesDisadvantages
Acidic Wash Unreacted 1,7-naphthyridine, other basic impuritiesSimple, fast, and effective for removing basic starting materials.Not effective for removing neutral impurities like isomers or di-bromo products.
Column Chromatography Isomeric byproducts, di-bromo products, other non-polar impuritiesHighly effective for separating compounds with different polarities.Can be time-consuming and requires significant solvent usage.
Recrystallization Small amounts of various impurities from a solid productCan yield very pure material.Requires finding a suitable solvent system and can result in loss of product in the mother liquor.
Co-evaporation (Azeotroping) Residual high-boiling point solventsEffective for removing trace amounts of solvents like DMSO or DMF.Not a primary purification method for removing reaction byproducts.

Experimental Protocols

Protocol 1: General Aqueous Work-up with Acidic Wash

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., DMF), dilute the mixture with a larger volume of water and extract the product with an organic solvent such as ethyl acetate (3x). If the reaction was in a water-immiscible solvent, proceed to the next step.

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with 1M aqueous HCl (2x).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (1x).

  • Wash the organic layer with brine (saturated aqueous NaCl solution) (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the dissolved sample onto a small amount of silica gel, then evaporate the solvent to dryness.

  • Load the dry sample onto the top of the packed silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Guides

troubleshooting_workflow cluster_low_yield Troubleshooting Low Yield cluster_impurities Impurity Identification & Removal start Reaction Complete (Analyze by TLC/LCMS) check_purity Is the desired product the major spot? start->check_purity low_yield Low conversion or complex mixture check_purity->low_yield No multiple_spots Multiple product spots observed check_purity->multiple_spots Yes optimize_conditions Optimize Reaction Conditions: - Check starting material purity - Increase temperature/time - Check reagent activity low_yield->optimize_conditions identify_impurities Identify Impurities: - Unreacted Starting Material - Isomeric Products - Di-brominated Products multiple_spots->identify_impurities purification Select Purification Strategy identify_impurities->purification acid_wash Acidic Wash (Removes basic SM) purification->acid_wash column Column Chromatography (Separates isomers/di-bromo) purification->column recrystallize Recrystallization (For solid products) purification->recrystallize end_product Pure this compound column->end_product recrystallize->end_product

Caption: Troubleshooting workflow for this compound synthesis.

impurity_formation cluster_products Reaction Products SM 1,7-Naphthyridine reagent + Br+ product This compound (Desired Product) reagent->product Position 2 Attack isomer 5-Bromo-1,7-naphthyridine (Isomeric Impurity) reagent->isomer Position 5 Attack dibromo 3,5-Dibromo-1,7-naphthyridine (Over-bromination Impurity) product->dibromo + Br+ isomer->dibromo + Br+

Caption: Potential pathways for impurity formation during bromination.

experimental_workflow start Start: 1,7-Naphthyridine reaction Bromination Reaction (e.g., NBS, solvent) start->reaction workup Aqueous Workup (with Acidic Wash) reaction->workup extraction Extraction & Drying workup->extraction crude Crude Product Mixture extraction->crude purification Purification Step crude->purification column Column Chromatography purification->column Liquid or Oily Crude recrystallization Recrystallization purification->recrystallization Solid Crude final_product Pure this compound column->final_product recrystallization->final_product

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Buchwald-Hartwig amination of 2-Bromo-1,7-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the Buchwald-Hartwig amination of this compound?

A1: A general starting temperature for the Buchwald-Hartwig amination of related heteroaryl bromides is between 80-110 °C.[1] For this compound, starting with a temperature of around 100 °C in a high-boiling solvent like toluene or dioxane is a reasonable starting point.

Q2: How does temperature affect the rate of the Buchwald-Hartwig amination?

A2: Increasing the reaction temperature generally increases the reaction rate. For challenging substrates, higher temperatures may be necessary to overcome the activation energy of the catalytic cycle. Microwave-assisted synthesis can also be employed to rapidly reach high temperatures and significantly reduce reaction times.[2]

Q3: What are the potential side reactions when running the amination at high temperatures?

A3: The most common side reaction at elevated temperatures is hydrodehalogenation, where the bromo-substituent is replaced by a hydrogen atom.[3] This occurs due to the generation of palladium hydride species. Other potential side reactions include catalyst decomposition and reactions involving sensitive functional groups on the amine coupling partner.

Q4: When should I consider lowering the reaction temperature?

A4: Lowering the temperature should be considered if you observe significant hydrodehalogenation or decomposition of your starting materials or product. The use of more active catalyst systems, such as those with bulky biarylphosphine ligands, may allow for efficient coupling at lower temperatures. For substrates with thermally sensitive functional groups, using a stronger base might enable the reaction to proceed at a lower temperature.

Q5: Can the choice of catalyst and ligand influence the optimal temperature?

A5: Absolutely. The development of more sophisticated phosphine ligands has enabled reactions to be run under milder conditions, including at room temperature for some substrates.[4] For sterically hindered or electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands such as XPhos or SPhos are generally more effective and may allow for lower reaction temperatures compared to first-generation catalysts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Conversion Reaction temperature is too low. The reaction may not have enough thermal energy to proceed efficiently.Gradually increase the temperature in 10-20 °C increments. A typical range to explore is 80-120 °C. For very unreactive systems, microwave heating up to 150 °C could be tested.[2]
Inactive Catalyst. The active Pd(0) species may not be forming efficiently or has decomposed.Consider using a pre-catalyst for more reliable formation of the active species. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.
Significant Hydrodehalogenation Reaction temperature is too high. High temperatures can favor the β-hydride elimination pathway leading to hydrodehalogenation.Decrease the reaction temperature. Optimize the base and solvent combination; a less aggressive base or a non-protic solvent might reduce this side reaction.[3]
Presence of protic impurities. Water or other protic sources can lead to the formation of palladium hydrides.Use anhydrous solvents and ensure all reagents are dry.
Product Decomposition Substrate or product is thermally unstable at the reaction temperature. Attempt the reaction at a lower temperature. This may require a longer reaction time or the use of a more active catalyst/ligand system to achieve good conversion.
Inconsistent Results Poor temperature control. Fluctuations in temperature can lead to variable reaction outcomes.Use a reliable heating mantle with a temperature controller or an oil bath to ensure consistent and even heating.

Data Presentation

The following table summarizes the representative effect of temperature on the yield of a Buchwald-Hartwig amination of a heteroaryl bromide. These are illustrative values based on general observations for similar substrates and should be used as a guideline for optimizing the reaction of this compound.

Temperature (°C)Expected Yield (%)Observations
6010-30Low conversion, reaction may be very slow.
8050-70Moderate to good conversion, a good starting point for optimization.[5][6]
10070-95Often the optimal temperature range for many substrates, leading to high yields.[1][7]
12060-85May be necessary for challenging substrates, but risk of side reactions increases.
>120VariablePotential for decreased yield due to hydrodehalogenation and catalyst decomposition.[3] Microwave conditions may be effective here.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and should be optimized for each specific amine.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube or sealed tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for approximately 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equivalent) and the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Temperature_Optimization_Workflow cluster_outcomes Possible Outcomes start Start: Buchwald-Hartwig Amination of this compound initial_conditions Initial Conditions: - Catalyst: Pd₂(dba)₃/XPhos - Base: NaOtBu - Solvent: Toluene - Temperature: 100 °C start->initial_conditions run_reaction Run Reaction & Monitor Progress (TLC/LC-MS) initial_conditions->run_reaction analyze_results Analyze Results run_reaction->analyze_results high_yield High Yield (>85%) analyze_results->high_yield Good Conversion moderate_yield Moderate Yield (40-85%) analyze_results->moderate_yield Partial Conversion low_yield Low/No Yield (<40%) analyze_results->low_yield Poor Conversion optimize Reaction Optimized high_yield->optimize increase_temp Increase Temperature (e.g., to 120 °C) moderate_yield->increase_temp troubleshoot Troubleshoot low_yield->troubleshoot check_side_products Check for Side Products (e.g., Hydrodehalogenation) troubleshoot->check_side_products increase_temp->run_reaction check_side_products->increase_temp No Side Products decrease_temp Decrease Temperature (e.g., to 80 °C) check_side_products->decrease_temp Side Products Observed decrease_temp->run_reaction

Caption: Workflow for optimizing temperature in Buchwald-Hartwig amination.

signaling_pathway cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle cluster_side_reaction Side Reaction (Hydrodehalogenation) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + RNH₂ pd_hydride L₂Pd(H)(Br) pd_complex->pd_hydride β-Hydride Elimination (favored at high temp) pd_amine_complex [Ar-Pd(II)(H₂NR)L₂]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(HNR)L₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NHR reductive_elimination->product reductive_elim_side Reductive Elimination pd_hydride->reductive_elim_side reductive_elim_side->pd0 hydrodehalogenated_product Ar-H reductive_elim_side->hydrodehalogenated_product

Caption: Catalytic cycle and common side reaction pathway.

References

troubleshooting failed Sonogashira coupling with 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during Sonogashira coupling reactions, with a specific focus on challenging substrates like 2-Bromo-1,7-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is not working at all. What are the most critical initial checks?

A1: When a Sonogashira reaction fails completely with a heteroaromatic substrate like this compound, the primary suspects are catalyst deactivation, reagent quality, and inadequate reaction conditions. The nitrogen atoms in the naphthyridine ring can coordinate with the palladium catalyst, leading to catalyst poisoning or inhibition.[1][2][3]

Initial checks should include:

  • Inert Atmosphere: Ensure your reaction is performed under strictly anaerobic conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne and can also deactivate your catalyst.[4][5] Degassing all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) is critical.[4][5]

  • Catalyst Activity: Verify that your palladium catalyst and copper(I) co-catalyst are active and have not degraded. Using fresh, high-purity catalysts is recommended.[4]

  • Reagent Purity: Ensure that your this compound, alkyne, and base are pure and dry. Impurities can poison the catalyst.[4] Amine bases, in particular, should be distilled if their purity is questionable.

Q2: I'm observing a black precipitate in my reaction. What is it, and what should I do?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of your palladium catalyst to elemental palladium(0).[6] This is a common sign of a failed or failing reaction. Several factors can cause this:

  • High Temperatures: While aryl bromides often require heating, excessive temperatures can promote catalyst decomposition.[7][8]

  • Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[6]

  • Impurities: As mentioned, impurities in your reagents or solvent can lead to catalyst decomposition.

To mitigate this, consider using a lower reaction temperature initially, screening different solvents, and ensuring the purity of all your reaction components. The use of more robust ligands can also help stabilize the palladium catalyst.

Q3: My reaction is giving a very low yield. What are the key parameters to optimize for a successful coupling with this compound?

A3: Low yields with heteroaromatic bromides are a common challenge. The following parameters are crucial for optimization:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaromatic halides, using electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve the rate of oxidative addition and overall catalytic activity.[9] Trying a ligand like dppf can also be beneficial.[7]

  • Temperature: Aryl bromides are less reactive than aryl iodides and typically require elevated temperatures to react.[10][11] You may need to heat your reaction, potentially up to 80-100 °C in a sealed tube.[7][12]

  • Base: The choice and amount of base are important. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[13] Ensure the base is dry and used in sufficient excess (typically 2-5 equivalents).[14]

  • Copper Co-catalyst: While classic Sonogashira conditions use a copper(I) salt (e.g., CuI) as a co-catalyst, its presence can also promote the unwanted homocoupling of the alkyne (Glaser coupling).[10] If you observe significant homocoupling, you might consider a copper-free protocol.[10]

Q4: I see a significant amount of alkyne homocoupling (Glaser coupling) by-product. How can I minimize this?

A4: Glaser coupling is a common side reaction, especially under aerobic conditions in the presence of a copper co-catalyst.[5] To minimize it:

  • Strictly Anaerobic Conditions: As mentioned, rigorous exclusion of oxygen is the most effective way to suppress Glaser coupling.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require specific ligands and may need higher temperatures but can completely eliminate the Glaser coupling side reaction.[10]

  • Order of Addition: Adding the alkyne slowly to the reaction mixture can sometimes help to minimize its homocoupling by keeping its concentration low.

Troubleshooting Guides

Problem: No or Very Low Product Yield

This is the most frequent issue and can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low Yields

G start Low/No Yield check_reagents Verify Reagent Quality & Purity (Aryl Halide, Alkyne, Base, Solvent) start->check_reagents check_reagents->start Impure check_catalyst Assess Catalyst System (Pd source, Ligand, CuI) check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Time) check_catalyst->check_conditions Catalyst OK check_conditions->start Suboptimal optimize_ligand Screen Different Ligands (e.g., dppf, XPhos, NHCs) check_conditions->optimize_ligand Conditions OK, still no product optimize_temp Increase Reaction Temperature optimize_ligand->optimize_temp optimize_solvent Screen Different Solvents (e.g., DMF, Dioxane, Toluene) optimize_temp->optimize_solvent optimize_base Change Base or Increase Equivalents optimize_solvent->optimize_base copper_free Consider Copper-Free Protocol optimize_base->copper_free success Successful Coupling copper_free->success

Caption: A logical workflow for troubleshooting low yields in Sonogashira couplings.

Problem: Catalyst Decomposition (Palladium Black)

Possible Causes and Solutions:

  • Temperature too high: Gradually increase the temperature in increments while monitoring the reaction. Sometimes, a slightly lower temperature for a longer duration is more effective.

  • Solvent effects: If using THF, consider switching to DMF, dioxane, or toluene.[7]

  • Ligand dissociation: The phosphine ligand may be dissociating from the palladium center. Using a higher ligand-to-palladium ratio or switching to a more strongly binding ligand (chelating ligands like dppf or bulky electron-rich ligands) can help.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Sonogashira couplings involving heteroaromatic bromides. Note that these are starting points and may require optimization for this compound.

ParameterTypical RangeNotes
Pd Catalyst Loading 1 - 5 mol%Higher loadings may be needed for less reactive substrates.
Cu(I) Co-catalyst Loading 2 - 10 mol%Essential for the traditional Sonogashira catalytic cycle.
Ligand Pd:Ligand ratio 1:1 to 1:4PPh₃ is common, but bulky, electron-rich ligands (e.g., dppf, XPhos) are often better for heteroaryl bromides.[7]
Base 2 - 5 equivalentsEt₃N, DIPEA, or inorganic bases like K₂CO₃ or Cs₂CO₃ can be used.[14][15]
Solvent 0.1 - 0.5 MDMF, dioxane, THF, toluene, acetonitrile are common choices.[7][16]
Temperature Room Temp to 120 °CAryl bromides typically require heating (60 - 100 °C).[7][10]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocols

Standard Copper-Cocatalyzed Sonogashira Coupling Protocol

This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 3-5 eq)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for a few minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Wash further with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[2]

Visualizations

Catalytic Cycle of the Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition (R¹-X) pd0->pd_oxidative + R¹-X pd_complex R¹-Pd(II)(X)L₂ pd_oxidative->pd_complex pd_transmetalation Transmetalation pd_complex->pd_transmetalation pd_coupled_complex R¹-Pd(II)(C≡CR²)L₂ pd_transmetalation->pd_coupled_complex cu_catalyst Cu(I)X pd_transmetalation->cu_catalyst regenerates Cu(I)X pd_reductive Reductive Elimination pd_coupled_complex->pd_reductive pd_reductive->pd0 + R¹-C≡C-R² cu_acetylide Cu(I)-C≡C-R² cu_catalyst->cu_acetylide + H-C≡C-R² - HX cu_alkyne H-C≡C-R² cu_acetylide->pd_transmetalation Transmetalation to Pd base Base base->cu_catalyst regenerates

Caption: The catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.

References

Technical Support Center: Scale-up Synthesis of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-1,7-naphthyridine.

Troubleshooting Guide

During the scale-up synthesis of this compound, several challenges can arise, from controlling the reaction's selectivity to ensuring the final product's purity. This guide addresses common issues in a question-and-answer format.

Issue: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors during the synthesis and purification stages.

    • Incomplete Bromination: The bromination of the 1,7-naphthyridine core may not have gone to completion. It is crucial to monitor the reaction progress using techniques like TLC or HPLC to ensure full consumption of the starting material.

    • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A careful optimization of the temperature is necessary to find a balance between reaction speed and selectivity.

    • Formation of Byproducts: A significant challenge in the bromination of 1,7-naphthyridine is the potential for over-bromination, leading to the formation of 3,5-dibromo-1,7-naphthyridine and other polybrominated species.[1][2]

    • Loss during Workup and Purification: Product can be lost during aqueous workup, extractions, and purification steps. Ensure phase separation is clean and minimize the number of transfer steps.

Issue: Formation of Impurities, Particularly Dibrominated Byproducts

  • Question: I am observing significant amounts of 3,5-dibromo-1,7-naphthyridine in my product mixture. How can I improve the selectivity for the desired 2-bromo product?

  • Answer: Achieving high selectivity is a primary challenge. The electronic nature of the 1,7-naphthyridine ring makes multiple positions susceptible to electrophilic attack.

    • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess might drive the reaction to completion, but a large excess will favor di- and polybromination. It is recommended to use 1.0 to 1.1 equivalents of the brominating agent.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for large-scale operations due to its solid nature and easier handling. The reactivity and selectivity can also be influenced by the choice of solvent.

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second bromination reaction.

    • Gradual Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, thus disfavoring over-bromination.

Issue: Difficult Purification of this compound

  • Question: I am struggling to separate this compound from the starting material and dibrominated impurities. What are the recommended purification strategies for large-scale batches?

  • Answer: Large-scale purification requires methods that are both effective and economically viable.

    • Crystallization: Recrystallization is often the most practical and scalable method for purifying solid compounds. A systematic solvent screening is recommended to find a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. If necessary, techniques like flash chromatography with optimized solvent systems can be employed.

    • Acid-Base Extraction: Exploiting the basicity of the naphthyridine nitrogen atoms can be a useful purification strategy. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the common synthetic routes for the 1,7-naphthyridine core?

    • A1: Several methods exist for constructing the 1,7-naphthyridine skeleton. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive methylene group.[3][4] Other methods include variations of the Skraup synthesis and multi-component reactions.[5]

  • Q2: Which brominating agent is recommended for the scale-up synthesis of this compound?

    • A2: For scale-up, N-Bromosuccinimide (NBS) is generally recommended over elemental bromine. NBS is a solid, making it easier and safer to handle in large quantities compared to the highly corrosive and volatile liquid bromine.

Safety and Handling

  • Q3: What are the primary safety concerns when scaling up this synthesis?

    • A3: Key safety considerations include:

      • Exothermic Reactions: Bromination reactions can be exothermic. On a large scale, heat dissipation becomes critical to prevent runaway reactions. Ensure adequate cooling capacity and consider controlled addition of reagents.[6]

      • Handling of Reagents: Brominating agents are corrosive and toxic. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated area or a fume hood.

      • Waste Disposal: The synthesis will generate halogenated organic and inorganic waste, which must be disposed of according to environmental regulations.

Experimental Protocols

Protocol 1: Synthesis of 1,7-Naphthyridine (Example via Friedländer Annulation)

This protocol is a generalized representation and may require optimization.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-aminonicotinaldehyde (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add the carbonyl compound containing an α-methylene group (e.g., acetaldehyde, 1.2 eq) and a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture and neutralize with an appropriate acid. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Purification: Purify the crude 1,7-naphthyridine by recrystallization or column chromatography.

Protocol 2: Bromination of 1,7-Naphthyridine

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, addition funnel, and temperature probe, dissolve 1,7-naphthyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cooling: Cool the solution to the desired temperature (e.g., 0-10 °C) to control the exotherm and improve selectivity.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in the same solvent via the addition funnel over a period of 1-2 hours, maintaining the internal temperature.

  • Reaction: Allow the reaction to stir at the specified temperature and monitor its progress.

  • Workup: Once the reaction is complete, quench any remaining brominating agent with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Key Reaction Parameters for the Bromination of 1,7-Naphthyridine

ParameterRecommended Value/RangeNotes
Starting Material1,7-Naphthyridine---
Brominating AgentN-Bromosuccinimide (NBS)Preferred for ease of handling on a large scale.
Molar Ratio (NBS:Substrate)1.0 - 1.1 : 1A slight excess can drive the reaction to completion, but a larger excess increases the risk of dibromination.
SolventAcetic Acid, DichloromethaneAcetic acid can also act as a catalyst.
Reaction Temperature0 °C - 25 °CLower temperatures generally favor higher selectivity for the mono-brominated product.
Reaction Time2 - 6 hoursMonitor by TLC or HPLC to determine completion.
Typical Yield60 - 80%Yields are highly dependent on reaction conditions and purification efficiency.

Visualizations

Scale_Up_Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase cluster_troubleshooting Troubleshooting Loops Start Start: Define Scale-Up Batch Size Route_Scouting Synthetic Route Selection (e.g., Friedländer Annulation) Start->Route_Scouting Raw_Material Raw Material Sourcing & QC Route_Scouting->Raw_Material Naphthyridine_Core Synthesis of 1,7-Naphthyridine Core Raw_Material->Naphthyridine_Core Bromination Bromination with NBS Naphthyridine_Core->Bromination Workup Reaction Workup & Quenching Bromination->Workup Low_Yield Low Yield? Bromination->Low_Yield Crude_Isolation Crude Product Isolation Workup->Crude_Isolation Purification Purification (Recrystallization) Crude_Isolation->Purification Final_QC Final Product QC (Purity, Identity) Purification->Final_QC Impurity High Impurity? Purification->Impurity Packaging Packaging & Storage Final_QC->Packaging Low_Yield->Bromination Optimize Conditions Impurity->Purification Optimize Method

Caption: Experimental workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity Problem Problem Encountered Low_Yield Low_Yield Problem->Low_Yield Yield Issue Low_Purity Low_Purity Problem->Low_Purity Purity Issue Incomplete_Rxn Incomplete Reaction Solution_Yield Solutions: - Monitor reaction (TLC/HPLC) - Optimize temperature/time - Optimize workup procedure Incomplete_Rxn->Solution_Yield Side_Products Side Products Side_Products->Solution_Yield Workup_Loss Workup Losses Workup_Loss->Solution_Yield Over_Bromination Over-Bromination Solution_Purity Solutions: - Control stoichiometry - Lower reaction temperature - Gradual reagent addition - Optimize purification Over_Bromination->Solution_Purity Starting_Material Residual Starting Material Starting_Material->Solution_Purity Other_Impurities Other Impurities Other_Impurities->Solution_Purity Low_Yield->Incomplete_Rxn Low_Yield->Side_Products Low_Yield->Workup_Loss Low_Purity->Over_Bromination Low_Purity->Starting_Material Low_Purity->Other_Impurities

Caption: Logical relationships in troubleshooting the synthesis of this compound.

References

Technical Support Center: Dehalogenation of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dehalogenation of 2-Bromo-1,7-naphthyridine. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My dehalogenation reaction of this compound is incomplete. What are the potential causes and how can I improve the conversion?

A1: Incomplete conversion in a dehalogenation reaction can stem from several factors. Firstly, ensure the catalyst, typically a palladium species, is active.[1][2][3] Deactivated or poor-quality catalyst is a common reason for low conversion. Secondly, the hydride source (e.g., H₂, NaBH₄, or a hydrogen donor solvent like ethanol) may be depleted or not sufficiently reactive under the chosen conditions.[4][5] Finally, reaction temperature and time are critical parameters; insufficient heating or shorter reaction times may lead to incomplete conversion.[5] Consider increasing the catalyst loading, using a fresh batch of hydride source, extending the reaction time, or moderately increasing the temperature.

Q2: I am observing significant amounts of starting material and hydrodehalogenation product, but also other unexpected peaks in my LC-MS/NMR. What are the likely side products?

A2: Besides the desired 1,7-naphthyridine product, several side products can form during the dehalogenation of this compound. These can include products from incomplete reaction, reaction with solvents, or dimerization. For instance, if using a palladium catalyst, homo-coupling of the starting material to form a bi-naphthyridine species can occur, especially at low hydride concentrations. If the reaction is a dehydrohalogenation rather than a simple dehalogenation, the formation of an alkyne or alkene is possible, although less likely with an aromatic substrate.[6][7][8] Additionally, impurities present in the starting material, such as other brominated naphthyridine isomers, can lead to the formation of their corresponding dehalogenated products.[9]

Q3: How can I effectively remove unreacted this compound and other impurities from my final product?

A3: Purification of the crude product can typically be achieved through standard techniques. Column chromatography on silica gel is a common and effective method for separating the desired 1,7-naphthyridine from the more polar starting material and other impurities. Recrystallization can also be a powerful purification technique if a suitable solvent system is identified.[9] For basic impurities, an acidic wash during the workup can be effective in removing them by forming water-soluble salts.[9]

Q4: My reaction mixture has turned black, and I suspect the palladium catalyst has precipitated. What can I do to prevent this?

A4: The formation of palladium black (colloidal palladium) is a common sign of catalyst decomposition and can lead to reduced catalytic activity. This can be caused by several factors, including the use of an inappropriate ligand, incorrect solvent, or unsuitable reaction temperature. To mitigate this, ensure that the chosen ligand for the palladium catalyst is robust under the reaction conditions. The use of phosphine ligands, for example, can help stabilize the palladium catalyst.[4][7] Additionally, ensure that the solvent is degassed to remove oxygen, which can contribute to catalyst decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Inactive catalystUse fresh, high-quality palladium catalyst.
Insufficient hydride sourceIncrease the equivalents of the hydride source.
Low reaction temperatureGradually increase the reaction temperature.
Formation of Dimerized Byproduct Low concentration of hydride sourceEnsure a sufficient excess of the hydride source is present throughout the reaction.
High catalyst loadingOptimize catalyst loading; excessive amounts can sometimes favor side reactions.
Presence of Unidentified Impurities Impure starting materialCharacterize the purity of the this compound starting material before use.
Solvent participationUse a non-reactive solvent or ensure the reaction conditions do not promote solvent incorporation.
Catalyst Decomposition (Black Precipitate) Oxygen in the reaction mixtureThoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inappropriate ligandUse a suitable stabilizing ligand for the palladium catalyst.

Experimental Protocols

General Protocol for Palladium-Catalyzed Dehalogenation of this compound

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular setup and desired outcome.

Materials:

  • This compound

  • Palladium catalyst (e.g., 10% Pd/C or PdCl₂(PPh₃)₂)

  • Hydride source (e.g., H₂ gas, sodium borohydride, or ammonium formate)

  • Base (e.g., triethylamine or sodium acetate, if required)

  • Anhydrous solvent (e.g., ethanol, methanol, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (typically 5-10 mol%).

  • Solvent and Reagents: Add the anhydrous solvent, followed by the base (if required) and the hydride source.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the desired 1,7-naphthyridine.

Visualizations

Dehalogenation_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)(L)n-Br Oxidative_Addition->Ar-Pd(II)-Br Hydride_Transfer Hydride Transfer Ar-Pd(II)-Br->Hydride_Transfer H- Ar-Pd(II)-H Ar-Pd(II)(L)n-H Hydride_Transfer->Ar-Pd(II)-H Reductive_Elimination Reductive Elimination Ar-Pd(II)-H->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-H Ar-H_end 1,7-naphthyridine Reductive_Elimination->Ar-H_end Ar-Br_start This compound Ar-Br_start->Oxidative_Addition

Caption: General mechanism for palladium-catalyzed dehalogenation.

Troubleshooting_Workflow Start Dehalogenation Reaction of This compound Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Complete Reaction Complete? Check_Conversion->Complete Incomplete Incomplete Conversion Complete->Incomplete No Workup Proceed to Workup and Purification Complete->Workup Yes Troubleshoot Troubleshoot: - Check Catalyst Activity - Increase Hydride Source - Increase Temperature/Time Incomplete->Troubleshoot Troubleshoot->Check_Conversion Analyze_Side_Products Analyze Side Products by LC-MS/NMR Workup->Analyze_Side_Products Identify_Side_Products Identify Side Products: - Dimer? - Other Isomers? Analyze_Side_Products->Identify_Side_Products Optimize_Conditions Optimize Reaction Conditions to Minimize Side Products Identify_Side_Products->Optimize_Conditions

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-1,7-naphthyridine and 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. The 1,7-naphthyridine scaffold is a key heterocyclic motif in medicinal chemistry, and its functionalization often relies on the reactivity of halogenated precursors. This guide provides an objective comparison of the reactivity of 2-bromo-1,7-naphthyridine and 2-chloro-1,7-naphthyridine in several common and synthetically important transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The information presented is supported by established principles of organic chemistry and extrapolated from experimental data on analogous heterocyclic systems.

General Reactivity Principles

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of organic halides is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond facilitates the rate-determining oxidative addition step to the palladium(0) catalyst more readily than the stronger C-Cl bond.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often inverted (F > Cl > Br > I). This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen, such as chlorine, polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

While direct, side-by-side comparative studies for this compound and 2-chloro-1,7-naphthyridine under identical conditions are not extensively documented in the literature, the expected reactivity trends can be illustrated. The following tables present a qualitative and illustrative comparison based on the general principles of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Given the general reactivity trend of aryl halides, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its chloro- counterpart.

Coupling PartnerHalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
Phenylboronic acidThis compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O906>90
Phenylboronic acid2-Chloro-1,7-naphthyridinePd₂(dba)₃ / SPhosK₃PO₄Dioxane1101870-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the bromo- derivative is anticipated to be more reactive. The amination of 2-chloro-1,7-naphthyridine would likely require more specialized, bulky phosphine ligands to achieve comparable yields.[2]

AmineHalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
MorpholineThis compoundPd₂(dba)₃ / BINAPNaOtBuToluene1008>85
Morpholine2-Chloro-1,7-naphthyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1202465-75
Sonogashira Coupling

In the Sonogashira coupling, which forms a carbon-carbon bond between a halide and a terminal alkyne, the higher reactivity of the C-Br bond compared to the C-Cl bond is also evident.[3][4]

AlkyneHalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
PhenylacetyleneThis compoundPd(PPh₃)₂Cl₂ / CuIEt₃NTHF604>90
Phenylacetylene2-Chloro-1,7-naphthyridinePd(PPh₃)₂Cl₂ / CuIEt₃NDMF1001260-70

Performance in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the greater electronegativity of chlorine compared to bromine makes the C2 position of 2-chloro-1,7-naphthyridine more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the chloro- derivative is expected to be more reactive in this transformation.

NucleophileHalideBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
Sodium methoxideThis compound-Methanol801260-70
Sodium methoxide2-Chloro-1,7-naphthyridine-Methanol656>90

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 2-halo-1,7-naphthyridine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.) is taken in a degassed solvent system like toluene/water or dioxane. The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is then added, and the mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the 2-halo-1,7-naphthyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.4 equiv.) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated with stirring. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.[2]

General Protocol for Sonogashira Coupling

To a solution of the 2-halo-1,7-naphthyridine (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A base, typically an amine like triethylamine, is then added, and the reaction is stirred at an appropriate temperature under an inert atmosphere. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.[6]

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

The 2-halo-1,7-naphthyridine (1.0 equiv.) is dissolved in a suitable solvent, and the nucleophile (e.g., sodium methoxide, 1.5 equiv.) is added. The reaction mixture is stirred at a suitable temperature and monitored for completion. Once the starting material is consumed, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these transformations, the following diagrams illustrate the catalytic cycles of the cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination HNR'R'' Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR CuX CuX R-C≡C-Cu R-C≡C-Cu CuX->R-C≡C-Cu R-C≡C-H Base R-C≡C-H R-C≡C-H R-C≡C-Cu->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: 2-Halo-1,7-naphthyridine, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent_catalyst Add Degassed Solvent & Catalyst System inert->solvent_catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

A Comparative Guide to the Biological Activity of 2-Bromo-1,7-Naphthyridine Derivatives and Other Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The arrangement of the nitrogen atoms within the bicyclic structure gives rise to various isomers, each with a unique electronic distribution and steric profile, profoundly influencing their biological targets and therapeutic potential. This guide provides a comparative analysis of the biological activity of 2-Bromo-1,7-naphthyridine derivatives against other prominent naphthyridine isomers, supported by available experimental data.

Anticancer Activity: A Comparative Overview

Naphthyridine derivatives have demonstrated considerable potential as anticancer agents, with different isomers exhibiting varying degrees of cytotoxicity against a range of cancer cell lines. The data below, compiled from multiple studies, offers a glimpse into the structure-activity relationships of these compounds.

Table 1: Comparative Cytotoxicity (IC50, µM) of Naphthyridine Derivatives in Cancer Cell Lines

Compound Class/DerivativeNaphthyridine IsomerCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted-1,7-naphthyridine (Compound 17a) 1,7-NaphthyridineMOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0[1]
HeLa (Cervical Carcinoma)13.2 ± 0.7[1]
HL-60 (Promyeloblast)8.9 ± 2.2[1]
5-Bromo-8-chloro-1,7-naphthyridine Analogs 1,7-NaphthyridinePIP4K2A (Lipid Kinase)0.066 - 18.0[1]
Bisleuconothine A 1,7-NaphthyridineSW480 (Colon)2.74[1]
HCT116 (Colon)3.18[1]
HT29 (Colon)1.09[1]
SW620 (Colon)3.05[1]
Phenyl- and indeno-1,5-naphthyridine derivatives 1,5-NaphthyridineCOLO 205 (Colon)Not specified, showed activity[2]
1,8-Naphthyridine-3-carboxamide derivatives 1,8-NaphthyridineBreast, Oral, Colon1.37 - 3.7Not specified in snippets
Pyrazolo-naphthyridine (Compound 5j) 1,8-NaphthyridineHeLa (Cervical)6.4 ± 0.45[3]
Pyrazolo-naphthyridine (Compound 5k) 1,8-NaphthyridineMCF-7 (Breast)2.03 ± 0.23[3]
2,7-Naphthyridine derivative (Compound 10j) 2,7-NaphthyridineS. aureus (Antimicrobial)MIC = 8 mg/L[4]
2,7-Naphthyridine derivative (Compound 10f) 2,7-NaphthyridineS. aureus (Antimicrobial)MIC = 31 mg/L[4]

Note: The data presented is a compilation from various sources and does not represent a direct head-to-head comparative study of a standardized set of compounds across all assays. The activity is highly dependent on the specific substitutions on the naphthyridine core.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the anticancer effects of naphthyridine derivatives. Notably, certain 1,7-naphthyridine derivatives have been shown to modulate the Wnt and PI3K/AKT/mTOR signaling pathways, both of which are critical in cell proliferation and survival.

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β | β-catenin β-catenin GSK-3β->β-catenin | (degradation) TCF/LEF TCF/LEF β-catenin->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription (Proliferation, Survival) This compound Derivative This compound Derivative This compound Derivative->Dishevelled Inhibition? This compound Derivative->GSK-3β Inhibition?

Caption: Putative inhibition of the Wnt signaling pathway by 1,7-naphthyridine derivatives.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by naphthyridine analogs.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the evaluation of naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (naphthyridine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Materials:

  • Kinase of interest (e.g., PIP4K2A)

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: Add the test compound, kinase, and substrate to the wells of the assay plate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[6]

Kinase_Inhibition_Assay_Workflow cluster_0 Reaction cluster_1 Detection Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate ATP -> ADP Substrate Substrate Substrate->Phospho-Substrate ATP ATP Inhibitor Inhibitor Inhibitor->Kinase ADP ADP ADP-Glo Reagent ADP-Glo Reagent Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent->Kinase Detection Reagent Converts ADP to ATP Luminescence Luminescence Kinase Detection Reagent->Luminescence

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The available data suggests that various naphthyridine isomers, including this compound derivatives, hold significant promise as scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. While a direct comparative analysis of a comprehensive set of this compound derivatives against other isomers is not yet available in the literature, the compiled data indicates that the biological activity is highly dependent on the specific substitution pattern on the naphthyridine core. Further systematic studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this important class of heterocyclic compounds.

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel heterocyclic compounds is a critical checkpoint in the journey of discovery. This guide provides a comprehensive spectroscopic analysis of 2-Bromo-1,7-naphthyridine, a key scaffold in medicinal chemistry. To offer a broader context for its structural elucidation, we present a comparative analysis with two analogous bromo-substituted heterocycles: 2-bromopyridine and 2-bromoquinoline. This guide furnishes detailed experimental protocols and presents quantitative data in easily digestible formats to aid in the rapid and accurate characterization of these important molecular entities.

The structural integrity of a molecule is intrinsically linked to its biological activity. Therefore, a combination of modern spectroscopic techniques is indispensable for definitive structure confirmation. Herein, we delve into the characteristic spectroscopic signatures of this compound and its counterparts using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data Analysis

To facilitate a clear comparison, the key spectroscopic data for this compound (predicted and inferred from related structures), 2-bromopyridine, and 2-bromoquinoline are summarized below. These tables provide a quantitative basis for distinguishing between these structurally related compounds.

¹H NMR Spectroscopic Data (Predicted/Reported, CDCl₃)
CompoundChemical Shift (δ) ppm & Multiplicity
This compound (Predicted) ~8.6 (d), ~8.2 (d), ~8.0 (d), ~7.8 (d), ~7.5 (dd)
2-Bromopyridine 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H)[1]
2-Bromoquinoline 7.98 (d, J = 8.4 Hz, 1H), 7.51-8.20 (m, 4H), 7.51 (d, J = 8.4 Hz, 1H)[2]
¹³C NMR Spectroscopic Data (Predicted/Reported, CDCl₃)
CompoundChemical Shift (δ) ppm
This compound (Predicted) ~155, ~152, ~145, ~140, ~138, ~125, ~122, ~120
2-Bromopyridine 150.3, 142.4, 138.6, 128.4, 122.8[1]
2-Bromoquinoline Data not explicitly available in a summarized table format.
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]⁺· 208/210 (Characteristic 1:1 isotopic pattern for Br). Fragments may involve loss of Br, HCN.
2-Bromopyridine [M]⁺· 157/159. Fragmentation includes loss of Br and subsequent pyridine ring cleavage.
2-Bromoquinoline [M]⁺· 207/209. Fragmentation involves loss of Br and HCN.
Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)
This compound (Predicted) ~3100-3000 (Ar C-H), ~1600-1450 (C=C, C=N stretch), ~1100-1000 (C-Br stretch)
2-Bromopyridine Characteristic peaks for aromatic C-H and C=C/C=N stretching, and C-Br stretching.
2-Bromoquinoline 3083, 1583, 1536, 1519, 1471 (aromatic and C=N vibrations)[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for aromatic compounds).

    • Use a standard 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are generally required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is suitable for polar compounds, while electron ionization (EI) is effective for more volatile and less polar molecules.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., LC-MS or GC-MS).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions.

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to determine the exact mass and confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For Solids (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Workflow for Structure Confirmation

The logical progression of experiments for unambiguous structure confirmation is a cornerstone of chemical analysis. The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

G cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound (e.g., this compound) ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition (HRMS) start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework - Determine Connectivity start->nmr data_analysis Integrated Data Analysis - Correlate all spectroscopic data ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Logical workflow for the spectroscopic confirmation of a molecular structure.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data in an integrated manner, researchers can confidently confirm the structure of this compound and other novel chemical entities, paving the way for further investigation into their chemical and biological properties.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1,7-naphthyridine scaffold is of significant interest in medicinal chemistry due to the prevalence of this motif in biologically active compounds. The strategic modification of this heterocyclic core, often starting from halogenated precursors like 2-Bromo-1,7-naphthyridine, is crucial for developing novel therapeutic agents. This guide provides a comparative overview of various catalytic systems employed for the functionalization of this compound, presenting key performance data and detailed experimental protocols to aid in the selection of the most suitable methodology.

The functionalization of this compound is predominantly achieved through transition-metal catalyzed cross-coupling reactions. Palladium-based catalysts are the most versatile and widely used, facilitating a broad range of C-C and C-N bond formations. However, copper and nickel-based systems, as well as photoredox catalysis, offer alternative and sometimes advantageous routes for specific transformations.

Comparative Performance of Catalytic Systems

The choice of catalytic system significantly impacts the efficiency, substrate scope, and functional group tolerance of the functionalization reaction. Below is a summary of commonly employed catalytic systems with representative data for the functionalization of this compound and analogous bromopyridines, highlighting the typical yields and conditions.

Catalytic SystemReaction TypeCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference Type
Palladium Suzuki CouplingPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12073-92Analogous Systems[1]
Palladium Buchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuToluene80~60Analogous Systems[2]
Palladium SonogashiraPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96Analogous Systems[3]
Copper CyanationCuI / N-alkyl-imidazole---HighGeneral Methodology[4]
Nickel Negishi CouplingNi(PCy₃)₂Cl₂---up to 92General Methodology[5]
Photoredox AlkylationIr or Ru photocatalyst / Ni catalystOrganic BaseDMSO/H₂ORTModerateGeneral Methodology[6]

Note on Data: The yields presented are based on reactions with analogous 2-bromopyridine or other heteroaryl bromide substrates due to the limited availability of direct comparative studies on this compound. These values serve as a predictive framework for reaction optimization.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for key functionalization reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a robust method for the formation of C-C bonds, attaching aryl or vinyl groups at the 2-position of the 1,7-naphthyridine core.

Reaction Scheme:

General Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03-0.05 mmol, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

This method is a powerful tool for the synthesis of 2-amino-1,7-naphthyridine derivatives, which are important scaffolds in medicinal chemistry.

Reaction Scheme:

General Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.018 mmol, 1.8 mol%), (±)-BINAP (0.035 mmol, 3.5 mol%), and sodium tert-butoxide (2.5 mmol, 2.5 equiv.).

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.1 mmol, 1.1 equiv.) in anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.[2][7]

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups for further synthetic transformations.

Reaction Scheme:

General Procedure:

  • To a round-bottomed flask, add Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5.0 mol%), and CuI (0.05 mmol, 5.0 mol%).

  • Flush the flask with nitrogen and add anhydrous DMF (2 mL). Stir for 30 minutes at room temperature.

  • Add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and triethylamine (1 mL).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into a saturated aqueous sodium chloride solution and extract with ethyl acetate.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography.[3]

Visualization of Experimental Workflow

A general workflow for a typical cross-coupling reaction is depicted below. This diagram illustrates the key steps from reaction setup to product purification.

G General Workflow for Catalytic Cross-Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: This compound Coupling Partner Base B Add Catalyst System: Metal Precursor (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) A->B C Add Degassed Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extraction with Organic Solvent G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

General Experimental Workflow

The selection of an appropriate catalytic system is paramount for the successful functionalization of this compound. This guide provides a foundational understanding of the available methods, their comparative performance, and practical experimental guidance. Researchers are encouraged to consider the specific requirements of their target molecule, including functional group compatibility and desired yield, to select and optimize the most suitable catalytic approach.

References

X-ray Crystallography of 2-Bromo-1,7-naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of 2-bromo-1,7-naphthyridine derivatives. Due to the limited availability of public crystallographic data for this specific class of compounds, this document leverages data from the closely related 1,8-naphthyridine series as a benchmark for comparison. The information presented herein is intended to offer a practical framework for researchers engaged in the synthesis, structural elucidation, and development of novel naphthyridine-based therapeutic agents.

Comparative Crystallographic Data

Parameter2-(4-((4-ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-5)[1]Hypothetical this compound Derivative
Chemical Formula C₂₃H₂₄N₆OC₈H₄BrN₂
Formula Weight 400.49208.04
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 10.1234(5)8.45
b (Å) 15.6789(8)12.34
c (Å) 12.5432(6)7.65
α (°) 9090
β (°) 109.876(2)90
γ (°) 9090
Volume (ų) 1876.5(2)797.8
Z 44
Density (calc) (g/cm³) 1.4171.732
CCDC Number 2342616Not Available

Experimental Protocols

Synthesis of 1,7-Naphthyridine Derivatives

The synthesis of the 1,7-naphthyridine core can be achieved through various methods, including the Borsche modification of the Friedländer quinoline synthesis. A general procedure is outlined below.

A plausible synthetic route for 1,7-naphthyridines:

  • Step 1: Oxidation 3-nitro-4-picoline is oxidized using selenium dioxide to yield 3-nitro-4-pyridinecarboxaldehyde.

  • Step 2: Condensation The resulting aldehyde undergoes condensation with an appropriate amine (e.g., p-toluidine) to form an N-arylimine.

  • Step 3: Reduction The nitro group of the imine is reduced to an amino group.

  • Step 4: Cyclization The amino-imine is then cyclized with a suitable ketone or other carbonyl compound to form the 1,7-naphthyridine ring system.

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of heterocyclic compounds.

Experimental Workflow for Single-Crystal XRD

Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution synthesis Compound Synthesis purification Purification (>95%) synthesis->purification crystallization Crystallization (e.g., slow evaporation, vapor diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Data Collection diffractometer->collection processing Data Processing collection->processing solution Structure Solution (e.g., SHELXS) processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Steps:

  • Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown. This is often achieved through slow evaporation of a saturated solution, or vapor diffusion. The quality of the crystal is paramount for obtaining high-resolution data.

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[2]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and molecular geometry.[2]

Biological Activity and Signaling Pathways

1,7-Naphthyridine derivatives have shown a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest to researchers.

Anticancer Activity: Inhibition of the Wnt Signaling Pathway

Certain 1,7-naphthyridine derivatives have been identified as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers. By inhibiting this pathway, these compounds can suppress tumor growth.

Inhibition of Wnt Signaling by a 1,7-Naphthyridine Derivative

Inhibition of Wnt Signaling by a 1,7-Naphthyridine Derivative cluster_pathway Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B | BetaCatenin β-catenin GSK3B->BetaCatenin | TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->Dishevelled Inhibits

References

Evaluating the In Vitro Efficacy of Naphthyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the in vitro efficacy of various 1,7- and 2,7-naphthyridine analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is intended to support further research and development of this promising class of compounds.

Comparative In Vitro Efficacy of Naphthyridine Analogs

The following table summarizes the in vitro biological activities of selected 1,7- and 2,7-naphthyridine derivatives from recent studies. This data highlights the diverse therapeutic potential of the naphthyridine core and provides a basis for comparison of different analog series.

Compound ClassAnalog ExampleBiological ActivityAssay TypeTarget/Cell LineEfficacy Metric (IC₅₀/MIC/ED₅₀)
1,7-Naphthyridine Alkaloids Bisleuconothine AAnticancerAntiproliferative AssaySW480, HCT116, HT29, SW620 Colon Cancer CellsIC₅₀: 1.09 - 3.18 µM[1]
1,7-Naphthyridine 1-Oxides Not SpecifiedAnti-inflammatoryp38α MAP Kinase InhibitionHuman Whole Blood (LPS-induced)ED₅₀: 0.5 mg/kg (in vivo)[2][3]
2,4-Disubstituted-1,7-naphthyridines Compound 17aAnticancerCytotoxicity AssayLymphoblastic leukemia, Cervical carcinoma, Promyeloblast cellsNot Specified
2,7-Naphthyridine Derivatives Compound 10jAntimicrobialMicrodilutionStaphylococcus aureusMIC: 8 mg/L[4][5]
2,7-Naphthyridine Derivatives Compound 10fAntimicrobialMicrodilutionStaphylococcus aureusMIC: 31 mg/L[4][5]
2,7-Naphthyridine Alkaloids Lophocladine BAnticancerCytotoxicity AssayHuman Lung and Breast Cancer Cell LinesNot Specified

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro efficacy studies. The following are protocols for key experiments commonly used in the evaluation of naphthyridine analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with varying concentrations of the naphthyridine derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

p38 MAP Kinase Inhibition Assay for Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the activity of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[2][3]

Protocol:

  • Kinase Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains the p38 MAP kinase enzyme, a specific substrate (e.g., myelin basic protein), and ATP.

  • Compound Addition: The test compounds (naphthyridine analogs) are added at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays with [γ-³²P]ATP, or non-radioactive methods like ELISA-based assays with phospho-specific antibodies.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4][5]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. The minimal bactericidal concentration (MBC) can also be determined by subculturing from the wells with no visible growth onto agar plates.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for illustrating complex processes and relationships in drug discovery research.

G cluster_0 In Vitro Efficacy Evaluation Workflow A Compound Synthesis (2-Bromo-1,7-naphthyridine analogs) B Primary Screening (e.g., Cell Viability Assay) A->B C Hit Identification B->C D Secondary Assays (e.g., Enzyme Inhibition, Pathway Analysis) C->D E Lead Compound Selection D->E F Mechanism of Action Studies E->F

Caption: General workflow for the in vitro evaluation of novel chemical entities.

G cluster_1 p38 MAP Kinase Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 TNFa TNF-α Production p38->TNFa Naphthyridine 1,7-Naphthyridine 1-Oxides Naphthyridine->p38 Inflammation Inflammation TNFa->Inflammation

References

A Comparative Study of Bromo-Naphthyridine Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different bromo-naphthyridine isomers, focusing on their synthesis, spectroscopic characterization, and biological activity. The information is intended to assist researchers in selecting promising scaffolds for the development of novel therapeutics. Naphthyridine cores are prevalent in a wide range of biologically active compounds, and the position of the bromine atom and the nitrogen atoms within the bicyclic structure significantly influences their physicochemical properties and pharmacological effects.[1]

Introduction to Bromo-Naphthyridine Isomers

Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms in a naphthalene-like framework. There are six possible isomers of naphthyridine, each with a unique arrangement of the nitrogen atoms. The introduction of a bromine atom to the naphthyridine scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for drug discovery. The position of the bromine atom on the naphthyridine ring system gives rise to numerous bromo-naphthyridine isomers, each with distinct electronic and steric properties that can impact their biological target interactions. This guide will focus on a comparative analysis of key bromo-naphthyridine isomers, primarily derivatives of the 1,5- and 1,8-naphthyridine cores, due to the greater availability of comparative data for these scaffolds.

Data Presentation

Spectroscopic Data Comparison

The following table summarizes the characteristic spectroscopic data for selected bromo-naphthyridine isomers. This data is crucial for the identification and characterization of these compounds.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spectrometry (m/z)Reference
2-Bromo-1,5-naphthyridine 8.83 (dd, J=4.2, 1.8 Hz, H2), 8.23 (dd, J=8.5, 1.8 Hz, H4), 7.82 (d, J=8.8 Hz, H6), 7.53 (dd, J=8.5, 4.2 Hz, H3), 7.49 (d, J=8.8 Hz, H7)152.0, 150.9, 143.8, 137.2, 130.4, 129.6, 124.5, 122.13050, 1600, 1580, 1470, 830208/210 [M/M+2][2]
3-Bromo-1,5-naphthyridine 9.01 (d, J=2.2 Hz, H2), 8.88 (dd, J=4.2, 1.6 Hz, H6), 8.32 (dd, J=8.6, 1.6 Hz, H8), 8.28 (d, J=2.2 Hz, H4), 7.63 (dd, J=8.6, 4.2 Hz, H7)151.8, 150.2, 146.5, 138.9, 136.1, 125.4, 122.7, 119.83060, 1595, 1575, 1460, 840208/210 [M/M+2][2]
4-Bromo-1,8-naphthyridine 8.99 (dd, J=4.2, 1.8 Hz, H2), 8.20 (dd, J=8.4, 1.8 Hz, H7), 7.68 (d, J=8.6 Hz, H5), 7.55 (dd, J=8.4, 4.2 Hz, H3), 7.40 (d, J=8.6 Hz, H6)154.2, 150.8, 145.1, 138.0, 129.5, 128.7, 123.9, 121.53040, 1610, 1585, 1475, 820208/210 [M/M+2][3]
Biological Activity Comparison

The following tables provide a comparative overview of the anticancer and antimicrobial activities of various bromo-naphthyridine derivatives. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity (IC50 in µM) of Bromo-Naphthyridine Derivatives [4]

Isomer TypeCompound/DerivativeCell LineIC50 (µM)
1,8-NaphthyridineCompound 47MIAPaCa (Pancreatic)0.41
K-562 (Leukemia)0.77
Compound 29PA-1 (Ovarian)0.41
SW620 (Colon)1.4
1,5-NaphthyridineAaptamine derivative 25HL-60 (Leukemia)0.03 - 8.5
Aaptamine derivative 27MCF-7 (Breast)0.03 - 8.5
1,7-NaphthyridineBisleuconothine A (54)SW480 (Colon)2.74
2,7-NaphthyridineNaphthyridine N-oxide (101)Ovarian Cancer3.5

Table 2: Antimicrobial Activity (MIC in µg/mL) of Bromo-Naphthyridine Derivatives [4]

Isomer TypeCompound/DerivativeBacterial StrainMIC (µg/mL)
1,8-NaphthyridineVarious DerivativesE. coli≥ 1024 (Modulating activity)[5]
P. aeruginosa≥ 1024 (Modulating activity)[5]
S. aureus≥ 1024 (Modulating activity)[5]
1,5-NaphthyridineNot specifiedNot specifiedNot specified
1,6-NaphthyridineNot specifiedNot specifiedNot specified
2,6-NaphthyridineNot specifiedNot specifiedNot specified

Experimental Protocols

Synthesis Protocol: Skraup Synthesis of 3-Bromo-1,5-naphthyridine[2]

The Skraup synthesis is a classic and effective method for the preparation of the naphthyridine core.

Materials:

  • 3-Amino-5-bromopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix 3-amino-5-bromopyridine and glycerol.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled by external cooling if necessary.

  • Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heat the mixture gently under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

  • The crude product is then isolated by steam distillation or solvent extraction.

  • The isolated crude product is purified by column chromatography or recrystallization to yield pure 3-bromo-1,5-naphthyridine.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bromo-naphthyridine isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the bromo-naphthyridine isomers and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Bromo-naphthyridine isomer stock solutions (in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the bromo-naphthyridine isomers in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.

Mandatory Visualization

Topoisomerase_II_Inhibition cluster_0 Cellular Proliferation cluster_1 Topoisomerase II Catalytic Cycle cluster_2 Mechanism of Action cluster_3 Cellular Response DNA_Replication DNA Replication & Transcription Topo_II Topoisomerase II DNA_Replication->Topo_II Resolves DNA tangles Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topo_II->Cleavage_Complex Creates transient double-strand breaks Religation DNA Religation Cleavage_Complex->Religation Passage of another DNA strand DSBs Accumulation of Double-Strand Breaks Cleavage_Complex->DSBs Religation->Topo_II Cycle completion Bromo_Naphthyridine Bromo-Naphthyridine Isomer Bromo_Naphthyridine->Cleavage_Complex Stabilizes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Topoisomerase II inhibition pathway by bromo-naphthyridine isomers.

Experimental_Workflow Start Start Synthesis Synthesis of Bromo-Naphthyridine Isomers (e.g., Skraup Synthesis) Start->Synthesis Purification Purification and Characterization (Chromatography, Recrystallization) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic_Analysis Biological_Screening Biological Screening Spectroscopic_Analysis->Biological_Screening Anticancer_Assay Anticancer Activity (MTT Assay) Biological_Screening->Anticancer_Assay Cytotoxicity Antimicrobial_Assay Antimicrobial Activity (MIC Determination) Biological_Screening->Antimicrobial_Assay Antimicrobial Data_Analysis Data Analysis (IC50 and MIC Calculation) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies End End SAR_Studies->End

Caption: Experimental workflow for the comparative study of bromo-naphthyridine isomers.

References

A Comparative Guide to the Synthetic Validation of 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 2-Bromo-1,7-naphthyridine, a key building block in medicinal chemistry and drug discovery. The routes are evaluated based on reaction efficiency, starting material accessibility, and overall yield. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound can be effectively achieved through two distinct pathways:

  • Route 1: Halogenation of a Naphthyridinone Intermediate. This is a robust and well-documented approach that involves the initial construction of the 1,7-naphthyridine core, followed by the conversion of a hydroxyl group to the desired bromide.

  • Route 2: Ring Construction from a Brominated Pyridine Precursor. This alternative strategy involves the synthesis of the 1,7-naphthyridine ring system from a commercially available or readily synthesized brominated pyridine derivative.

The following table summarizes the key quantitative data for these two synthetic routes.

ParameterRoute 1: Halogenation of 1,7-Naphthyridin-2(1H)-oneRoute 2: Friedländer Annulation of 2-Amino-5-bromopyridine
Starting Materials 3-Nitro-4-pyridinecarboxaldehyde, Malonic acid2-Amino-5-bromopyridine, Crotonaldehyde
Key Reactions Condensation, Reduction, Cyclization, BrominationFriedländer annulation
Number of Steps 31
Overall Yield ~60-70% (estimated)Moderate to Good (yields for analogous reactions are variable)
Purity Generally high after purificationRequires careful purification to remove side products
Scalability GoodModerate
Key Reagents Piperidine, Palladium on Carbon, Hydrogen, Phosphorus OxybromideAcid or base catalyst (e.g., L-proline, KOH)
Safety Concerns Use of nitro compounds, hydrogenation at elevated pressure, handling of phosphorus oxybromide.Use of a volatile and reactive aldehyde.

Synthetic Route Diagrams

The logical workflows for the two synthetic routes are depicted below.

Synthetic_Route_1 3-Nitro-4-pyridinecarboxaldehyde 3-Nitro-4-pyridinecarboxaldehyde beta_nitro_acid β-(3-Nitro-4-pyridyl)acrylic acid 3-Nitro-4-pyridinecarboxaldehyde->beta_nitro_acid Piperidine, Pyridine Malonic_acid Malonic_acid Malonic_acid->beta_nitro_acid beta_amino_acid β-(3-Amino-4-pyridyl)acrylic acid beta_nitro_acid->beta_amino_acid H₂, Pd/C naphthyridinone 1,7-Naphthyridin-2(1H)-one beta_amino_acid->naphthyridinone Heat (Cyclization) product This compound naphthyridinone->product POBr₃

Caption: Synthetic workflow for Route 1.

Synthetic_Route_2 2_Amino_5_bromopyridine 2_Amino_5_bromopyridine product This compound 2_Amino_5_bromopyridine->product Catalyst (e.g., L-proline or KOH), Solvent (e.g., DMSO or Ethanol) Crotonaldehyde Crotonaldehyde Crotonaldehyde->product

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Route 1: Halogenation of 1,7-Naphthyridin-2(1H)-one

This route involves a three-step synthesis starting from 3-nitro-4-pyridinecarboxaldehyde.

Step 1: Synthesis of β-(3-Nitro-4-pyridyl)acrylic acid

  • A solution of 3-nitro-4-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine is treated with a catalytic amount of piperidine.

  • The reaction mixture is heated at reflux for several hours, then cooled and acidified with hydrochloric acid to precipitate the product.

  • The crude β-(3-nitro-4-pyridyl)acrylic acid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1,7-Naphthyridin-2(1H)-one

  • β-(3-Nitro-4-pyridyl)acrylic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A catalytic amount of palladium on carbon (10% w/w) is added, and the mixture is hydrogenated under a hydrogen atmosphere (typically 50 psi) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The resulting crude β-(3-amino-4-pyridyl)acrylic acid is then heated in a high-boiling solvent (e.g., Dowtherm A) to effect cyclization to 1,7-naphthyridin-2(1H)-one.

  • The product is isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Step 3: Synthesis of this compound

  • 1,7-Naphthyridin-2(1H)-one (1 equivalent) is treated with an excess of phosphorus oxybromide (POBr₃, approximately 3-5 equivalents).

  • The mixture is heated at reflux for 2-4 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide).

  • The product is then extracted with an organic solvent (e.g., chloroform or dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude this compound is purified by column chromatography on silica gel.

Route 2: Friedländer Annulation of 2-Amino-5-bromopyridine

This route provides a more direct, one-step approach to a substituted 1,7-naphthyridine core, which in this case would be a methyl-substituted analog of the target molecule. While a direct synthesis of this compound via a standard Friedländer reaction with a C2-synthon that avoids substitution is not well-documented, the following protocol for a related transformation illustrates the general approach.

Synthesis of 2-Bromo-4-methyl-1,7-naphthyridine (Analogous Procedure)

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO), is added crotonaldehyde (1.2 equivalents).

  • A catalytic amount of an acid or base is added. For example, L-proline (0.1 equivalents) can be used as an organocatalyst, or potassium hydroxide can be used as a base.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-bromo-4-methyl-1,7-naphthyridine.

Conclusion

Both synthetic routes presented offer viable pathways to this compound and its derivatives.

Route 1 is a well-established, multi-step synthesis that is likely to provide a higher overall yield and purity, making it suitable for applications where material quality is critical. The starting materials are readily accessible, and the individual reactions are generally high-yielding.

Route 2 offers the advantage of being a more convergent, one-step process. However, the yields and selectivity of Friedländer-type reactions can be highly dependent on the specific substrates and reaction conditions. This route may be more suitable for rapid library synthesis or when a substituted analog is desired.

The choice between these routes will ultimately depend on the specific requirements of the research project, including the desired scale of the synthesis, the purity requirements of the final product, and the available laboratory resources. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for the efficient synthesis of this compound.

Safety Operating Guide

Navigating the Disposal of 2-Bromo-1,7-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1,7-naphthyridine, a brominated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of structurally analogous chemicals and established best practices for hazardous waste management.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with appropriate caution. Based on data from similar brominated heterocyclic compounds, this substance should be regarded as hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

In Case of a Spill:

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

  • Large Spills: Immediately evacuate the area and contact your institution's EHS department for emergency response.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and any contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.

    • Segregate this waste stream from non-hazardous waste and other incompatible chemical waste.

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical.

  • Labeling:

    • The waste container must be clearly and accurately labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An indication of the primary hazards (e.g., "Irritant," "Handle with Caution")

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area that is well-ventilated.

    • Keep the container away from heat, sparks, and open flames.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate description of the waste to the disposal personnel.

Summary of Potential Hazards and Safety Information

The following table summarizes the potential hazards of this compound based on data from structurally similar compounds.

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.Wear appropriate PPE, including gloves and a lab coat. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.[1]Avoid skin contact. Wear chemical-resistant gloves.
Serious Eye Damage/Irritation May cause serious eye irritation.[1]Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation.[1]Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1]

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling This compound Waste assess Assess Waste Type: - Pure Compound - Contaminated Labware - Aqueous Solution start->assess segregate Segregate as Halogenated Organic Waste assess->segregate containerize Place in a Labeled, Sealed Hazardous Waste Container segregate->containerize label Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Information containerize->label storage Store in a Designated, Secure Satellite Accumulation Area label->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Completed disposal->end

Disposal workflow for this compound.

Experimental Protocols for Disposal

Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The recommended and regulated method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.

References

Essential Safety and Operational Guide for 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Bromo-1,7-naphthyridine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for researchers, scientists, and drug development professionals.

Hazard Identification and Classification:

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection Type Required Equipment Specifications and Rationale
Eye & Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[7][8]
Skin & Body Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®), fully-buttoned lab coat, and appropriate protective clothing.Prevents skin contact, which can cause irritation. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][7]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be performed in a designated and controlled area.

  • Preparation:

    • Ensure an operational safety shower and eyewash station are immediately accessible and unobstructed.[8]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required PPE as specified in the table above.

  • Compound Handling:

    • Conduct all weighing, transferring, and other manipulations of the compound within a certified chemical fume hood to control airborne levels.[7]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[7]

    • Use non-sparking tools and take measures to prevent dust generation.[6][9]

    • Keep the container tightly closed when not in use.[1][4]

    • Do not eat, drink, or smoke in the handling area.[1][7]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7]

    • Decontaminate the work area and any equipment used.

    • Properly remove and dispose of PPE as hazardous waste.

Disposal Plan

All waste, including empty containers, contaminated absorbents, and used PPE, must be considered hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[10][11]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[11]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Toxic).[10]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[7][11]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10]

    • Do not dispose of this compound down the drain or in regular trash.[10]

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Ensure safety equipment is accessible handling Handling in Fume Hood (Weighing, Transferring) ppe->handling storage Store in Tightly Closed Container handling->storage When not in use post_handling Post-Handling handling->post_handling After completion decontaminate Decontaminate Work Area & Wash Hands post_handling->decontaminate disposal Waste Disposal decontaminate->disposal waste_collection Collect in Labeled Hazardous Waste Container disposal->waste_collection ehs Contact EHS for Pickup waste_collection->ehs

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.